molecular formula C6H10N6 B588538 Cyromazine-d4 CAS No. 1219804-19-9

Cyromazine-d4

カタログ番号: B588538
CAS番号: 1219804-19-9
分子量: 170.21 g/mol
InChIキー: LVQDKIWDGQRHTE-LNLMKGTHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Labeled Cyromazine. Insect growth regulator. Insecticide.>Cyromazine-(cyclopropyl-2,2,3,3-d4) is an isotope-labeled analog of triazine insecticide cyromazine, wherein the cyclopropyl protons are replaced by deuterium.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-N-(2,2,3,3-tetradeuteriocyclopropyl)-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQDKIWDGQRHTE-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])NC2=NC(=NC(=N2)N)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747405
Record name N~2~-(2,2,3,3-~2~H_4_)Cyclopropyl-1,3,5-triazine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219804-19-9
Record name N~2~-(2,2,3,3-~2~H_4_)Cyclopropyl-1,3,5-triazine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isotopic Purity of Cyromazine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Cyromazine-d4, a deuterated internal standard crucial for quantitative analytical studies. This compound is widely used in mass spectrometry-based methods to ensure accurate measurement of cyromazine in various matrices. This document outlines the available data on its isotopic purity, details the common experimental protocols for its determination, and provides visual workflows for a clearer understanding of the analytical processes involved.

Data on Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter that indicates the percentage of the molecule that is fully deuterated at the specified positions. High isotopic purity is essential to minimize cross-contribution to the signal of the non-labeled analyte, thereby ensuring the accuracy of quantitative analyses. The following table summarizes the isotopic purity of this compound as specified by various suppliers.

SupplierIsotopic Purity SpecificationChemical PurityNotes
LGC Standards99 atom % D[1]min 98%[1]The specification "atom % D" indicates the percentage of deuterium at the labeled positions.
MedChemExpress99.0%[2]Not explicitly stated for this product, but a CoA for a similar product shows separate HPLC purity.[3]While not explicitly defined as isotopic purity on the product page, the format of their Certificates of Analysis for other deuterated compounds suggests this value represents isotopic enrichment.[3]

It is important for researchers to always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate and detailed information regarding the isotopic purity of the standard they are using.[4]

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6]

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a highly sensitive and rapid method for assessing isotopic purity.[7][8] It allows for the separation and quantification of ions based on their mass-to-charge ratio with high precision, enabling the differentiation of isotopologues (molecules that differ only in their isotopic composition).

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent.

  • Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique used for this purpose.[7]

  • Mass Analysis: The instrument is operated in full-scan mode at a high resolution to acquire the mass spectrum of the protonated molecule, [M+H]+.

  • Data Analysis: The relative intensities of the ion corresponding to the fully deuterated molecule (d4) and the ions corresponding to molecules with fewer deuterium atoms (d3, d2, d1, d0) are measured. The isotopic purity is calculated based on the relative abundance of these isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H) and deuterium (²H) NMR, is another fundamental technique for determining isotopic purity.[9][10] It provides information about the chemical environment of the nuclei and can be used to quantify the amount of residual protons at the deuteration sites.

Methodology:

  • Sample Preparation: A known amount of the this compound sample is dissolved in a suitable deuterated NMR solvent.

  • ¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. The signals from any residual protons at the labeled positions on the cyclopropyl ring are integrated. By comparing these integrals to the integral of a non-deuterated position in the molecule or to an internal standard, the degree of deuteration can be calculated.

  • ²H NMR Analysis: A ²H NMR spectrum can also be acquired to directly observe the deuterium signals, confirming the positions of deuteration.

Visualization of Experimental Workflows

To further elucidate the methodologies for determining the isotopic purity of this compound, the following diagrams illustrate the typical experimental workflows for both HRMS and ¹H NMR analysis.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing cluster_result Result prep Dissolve this compound in suitable solvent infusion Infusion & Ionization (e.g., ESI) prep->infusion mass_analysis Full Scan Mass Analysis (High Resolution) infusion->mass_analysis extraction Extract Ion Intensities (d0 to d4 isotopologues) mass_analysis->extraction calculation Calculate Relative Abundance & Isotopic Purity extraction->calculation result Isotopic Purity (%) calculation->result

Caption: Workflow for Isotopic Purity Determination by HRMS.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing cluster_result_nmr Result prep_nmr Dissolve this compound in deuterated NMR solvent acquisition Acquire Quantitative ¹H NMR Spectrum prep_nmr->acquisition integration Integrate Residual ¹H Signals at Labeled Positions acquisition->integration comparison Compare with Reference Signal (Internal Standard or Non-labeled site) integration->comparison calculation_nmr Calculate Isotopic Purity comparison->calculation_nmr result_nmr Isotopic Purity (%) calculation_nmr->result_nmr

Caption: Workflow for Isotopic Purity Determination by ¹H NMR.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Cyromazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, stability, and analytical methodologies for Cyromazine-d4. The information is intended for researchers, scientists, and professionals in drug development who utilize this isotopically labeled compound in their studies.

Core Chemical Properties

This compound is the deuterium-labeled form of Cyromazine, an insect growth regulator.[1] The incorporation of four deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and as a tracer in metabolic and environmental fate studies.[1][2] Its chemical structure is similar to its parent compound, and it retains the same biological activity, which involves disrupting the nervous system and hormonal regulation of insect larvae.[1][2]

PropertyValueSource
Molecular Formula C₆H₆D₄N₆[1][3]
Molecular Weight 170.21 g/mol [1][3]
CAS Number 1219804-19-9[1]
Appearance White to off-white solid[1][4]
Melting Point 201-203 °C[4]
Odor Odorless[4]
Solubility Soluble in DMSO (≥ 1.8 mg/mL)[1][5]

Stability and Storage Recommendations

Proper storage is critical to maintain the integrity of this compound. The compound is chemically stable under standard ambient conditions.[6] However, it is susceptible to degradation under certain conditions and has specific incompatibilities.

FormStorage TemperatureStability Duration
Powder -20°C3 years
Powder 4°C2 years
In Solvent -80°C6 months
In Solvent -20°C1 month

Source: [1][5]

Key Stability Considerations:

  • Thermal Decomposition: Formation of toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides, is possible during heating or in case of fire.[4]

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[4][7]

  • Conditions to Avoid: Exposure to extreme heat, flames, and direct sunlight for prolonged periods should be avoided.[4][7] The product should be stored in a dry, tightly sealed container.[6]

Degradation Pathways

This compound can degrade through several pathways, including hydrolysis and microbial action. Its main metabolite is melamine.

  • Hydrolysis: In aqueous environments, this compound can undergo hydrolysis, leading to the formation of various metabolites.[2]

  • Environmental Degradation: The compound may degrade into simpler nitrogen-containing compounds when exposed to conditions such as UV light or extreme pH.[2]

  • Biodegradation: Specific bacterial strains have been shown to efficiently degrade cyromazine. For instance, Mycobacterium sp. M15 can completely degrade 0.5 mM of cyromazine within 24 hours.[8] The degradation pathway involves the sequential removal of amino groups, hydrolyzing cyromazine to N-cyclopropylammeline, then to N-cyclopropylammelide, and finally to cyanuric acid.[8] Other bacteria, such as Arthrobacter sp. and Nocardioides sp., also utilize cyromazine as a nitrogen source, degrading it to N-cyclopropylammeline.[9][10][11]

Cyromazine_d4 This compound N_cyclopropylammeline N-cyclopropylammeline Cyromazine_d4->N_cyclopropylammeline Hydrolysis (e.g., by CriA aminohydrolase) N_cyclopropylammelide N-cyclopropylammelide N_cyclopropylammeline->N_cyclopropylammelide Hydrolysis Cyanuric_acid Cyanuric Acid N_cyclopropylammelide->Cyanuric_acid Hydrolysis

Biodegradation pathway of this compound.

Mechanism of Action

As an insect growth regulator, this compound's biological activity mirrors that of its non-labeled counterpart. It primarily targets the developmental stages of insects by disrupting the ecdysone signaling pathway, which is crucial for processes like molting and metamorphosis.[9] This interference impairs the reproductive capabilities of pests and prevents the maturation of larvae into adults.[2][9]

cluster_insect Insect Larva System Ecdysone_Receptor Ecdysone Receptor Growth_Development Normal Growth & Development (Molting) Ecdysone_Receptor->Growth_Development Hormonal_Regulation Normal Hormonal Regulation Hormonal_Regulation->Ecdysone_Receptor Adult_Insect Adult Insect Growth_Development->Adult_Insect Cyromazine_d4 This compound Disruption Disruption Cyromazine_d4->Disruption Disruption->Ecdysone_Receptor Interferes with signaling pathway

Conceptual diagram of this compound's mechanism of action.

Experimental Protocols: Analytical Methods

The determination of this compound and its metabolites in various matrices is typically performed using chromatographic techniques coupled with mass spectrometry. These methods offer high sensitivity and accuracy.[12]

Example Protocol: Determination in Soil using LC-UV and GC-MSD

This method outlines the extraction, purification, and analysis of cyromazine residues in soil samples.[13]

1. Sample Extraction:

  • Soil samples are extracted twice by mechanical shaking for 30 minutes.

  • The extraction solvent is a mixture of 70% acetonitrile and 30% 0.050 M ammonium carbonate.[13]

2. Extract Purification:

  • An aliquot of the combined extracts is purified using strong cation exchange (SCX) solid-phase extraction on an AG 50W-X4 resin.[13]

3. Final Analysis:

  • Primary Analysis (LC-UV): Liquid chromatography with ultraviolet (UV) detection at a wavelength of 214 nm.[13]

    • Limit of Detection (LOD): 2.5 ng injected

    • Limit of Quantification (LOQ): 10 ppb

  • Confirmatory Analysis (GC-MSD): Gas chromatography with a mass selective detector (MSD) operating in selected ion monitoring (SIM) mode.[13]

    • LOD: 0.050 ng injected

    • LOQ: 10 ppb

Recovery Rates:

  • LC-UV: Mean procedural recoveries were 97% for cyromazine.[13]

  • GC-MSD: Mean procedural recoveries were 107% for cyromazine.[13]

Other established methods include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for poultry feed analysis followed by LC-MS/MS, and methods for animal-derived foods using GC-MS after derivatization.[14]

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Homogenize Sample (e.g., soil, feed) Extraction 2. Solvent Extraction (e.g., Acetonitrile/Ammonium Carbonate) Sample->Extraction Purification 3. Solid-Phase Extraction Cleanup (e.g., Cation Exchange) Extraction->Purification LC_MS 4a. LC-MS/MS or LC-UV Analysis Purification->LC_MS GC_MS 4b. GC-MS Analysis (Confirmatory) Purification->GC_MS Data 5. Data Quantification (Internal Standard Method) LC_MS->Data GC_MS->Data

General experimental workflow for this compound analysis.

References

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Cyromazine (Cyromazine-d4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Cyromazine, specifically N-(cyclopropyl-d4)-1,3,5-triazine-2,4,6-triamine (Cyromazine-d4). This isotopically labeled compound is an essential tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by mass spectrometry. This document details a feasible synthetic route, purification protocols, and the necessary analytical characterization.

Introduction

Cyromazine is a triazine-based insect growth regulator that interferes with the molting and pupation of various insect species, particularly dipteran larvae. Its mode of action is linked to the disruption of the ecdysone signaling pathway, which is crucial for insect development.[1][2] Deuterated Cyromazine (this compound) serves as an invaluable analytical tool, allowing for precise quantification in complex biological and environmental matrices. The incorporation of four deuterium atoms on the cyclopropyl moiety provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.[3]

Synthesis of Deuterated Cyromazine (this compound)

The synthesis of this compound can be achieved through a two-step process starting from cyanuric chloride. This method is adaptable from established procedures for the synthesis of non-deuterated Cyromazine. The key to isotopic labeling is the use of commercially available Cyclopropylamine-2,2,3,3-d4 in the final step.

Synthetic Workflow

The overall synthetic workflow is depicted below:

cluster_0 Step 1: Amination of Cyanuric Chloride cluster_1 Step 2: Substitution with Deuterated Cyclopropylamine Cyanuric_Chloride Cyanuric Chloride Intermediate 2-Chloro-4,6-diamino-1,3,5-triazine Cyanuric_Chloride->Intermediate Reaction Ammonia Aqueous Ammonia Ammonia->Intermediate Reagent Intermediate_2 2-Chloro-4,6-diamino-1,3,5-triazine Intermediate->Intermediate_2 Deuterated_Amine Cyclopropylamine-d4 Final_Product This compound Deuterated_Amine->Final_Product Reagent Intermediate_2->Final_Product Reaction

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4,6-diamino-1,3,5-triazine (Intermediate)

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with cyanuric chloride and a suitable organic solvent such as 1,2-dichloroethane.

  • Ammonolysis: The solution is cooled to 0-5 °C using an ice bath. Aqueous ammonium hydroxide is added dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature, for instance, between 40-45 °C, for several hours to ensure the completion of the reaction.

  • Work-up: The resulting precipitate is collected by filtration, washed with water to remove any remaining salts, and then dried under vacuum to yield 2-chloro-4,6-diamino-1,3,5-triazine as a white solid.

Step 2: Synthesis of N-(cyclopropyl-d4)-1,3,5-triazine-2,4,6-triamine (this compound)

  • Reaction Setup: A reaction vessel is charged with the 2-chloro-4,6-diamino-1,3,5-triazine intermediate and purified water.

  • Addition of Deuterated Reagent: Commercially available Cyclopropylamine-2,2,3,3-d4 (99 atom % D) is added to the suspension.

  • Reaction Conditions: The mixture is heated to an elevated temperature, typically around 85 °C. The pH of the reaction is maintained between 7.5 and 8.5 by the addition of an acid-binding agent, such as a sodium hydroxide solution. The reaction is monitored for completion, which may take several hours.

  • Isolation of Crude Product: After the reaction is complete, the solution is cooled to room temperature to allow for the crystallization of the product. The crude this compound is then collected by filtration.

Purification of this compound

The crude this compound can be purified using preparative high-performance liquid chromatography (HPLC) followed by recrystallization to achieve high purity.

Preparative HPLC
  • Column: A preparative reverse-phase C18 column is suitable for the purification.

  • Mobile Phase: A gradient of methanol and water, or acetonitrile and water, with a small amount of a modifier like trifluoroacetic acid (0.1%) can be used.[4] The exact gradient will need to be optimized based on the crude product's impurity profile.

  • Detection: UV detection at a wavelength of 214 nm is appropriate for monitoring the elution of this compound.[5]

  • Fraction Collection: Fractions containing the pure product are collected, and the solvent is removed under reduced pressure.

Recrystallization
  • Solvent Selection: Cyromazine has moderate solubility in water and methanol.[6] A mixed solvent system, such as methanol/water, can be an effective choice for recrystallization.

  • Procedure: The solid obtained from HPLC is dissolved in a minimal amount of hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Final Product: The purified crystals of this compound are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak corresponding to its increased molecular weight due to the four deuterium atoms.

Predicted Mass Spectrum Data:

AnalytePrecursor Ion [M+H]+Predicted Major Fragment Ions
This compoundm/z 171.2m/z 129.1, m/z 86.1

The fragmentation pattern is expected to be similar to that of non-deuterated Cyromazine, with shifts in the fragment masses that retain the deuterated cyclopropyl group.

Precursor [M+H]+ m/z 171.2 Fragment1 [M+H - C3H2D4]+ m/z 129.1 Precursor->Fragment1 Loss of cyclopropyl-d4 radical Fragment2 [M+H - C3H3D4N]+ m/z 86.1 Precursor->Fragment2 Loss of cyclopropylamine-d4

Caption: Predicted fragmentation of this compound.

NMR Spectroscopy

The 1H NMR spectrum of this compound will be significantly different from that of non-deuterated Cyromazine, most notably by the absence of signals corresponding to the cyclopropyl protons.

Expected 1H NMR Data (in DMSO-d6):

CompoundChemical Shift (ppm)MultiplicityAssignment
Cyromazine~0.4-0.6mCH2 of cyclopropyl
~2.6-2.8mCH of cyclopropyl
~6.0-6.6br sNH2 and NH
This compoundAbsent -CH2 and CH of cyclopropyl
~6.0-6.6br sNH2 and NH

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Cyromazine and provides expected values for the deuterated analogue.

ParameterNon-deuterated CyromazineDeuterated Cyromazine (this compound)
Molecular Formula C6H10N6C6H6D4N6
Molecular Weight 166.18 g/mol 170.21 g/mol
Purity (Post-purification) >98%>98% (Expected)
Isotopic Enrichment N/A>98 atom % D (Based on precursor)

Mechanism of Action: Interference with Ecdysone Signaling

Cyromazine's insecticidal activity stems from its ability to disrupt the normal hormonal signaling of ecdysone, a key steroid hormone that regulates molting and metamorphosis in insects.[1] The ecdysone signaling cascade is a complex process involving the binding of 20-hydroxyecdysone (20E), the active form of ecdysone, to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP).[2] This complex then binds to ecdysone response elements (EcREs) on DNA, activating the transcription of genes responsible for the molting process.

Cyromazine is believed to interfere with this pathway, leading to a failure in the proper formation of the new cuticle and ultimately, the death of the larva or pupa.[2]

20E 20-Hydroxyecdysone (20E) Complex EcR/USP/20E Complex 20E->Complex EcR Ecdysone Receptor (EcR) EcR->Complex USP Ultraspiracle (USP) USP->Complex EcRE Ecdysone Response Element (DNA) Complex->EcRE Transcription Gene Transcription EcRE->Transcription Molting Normal Molting & Development Transcription->Molting Cyromazine Cyromazine Disruption Disruption of Signaling Cyromazine->Disruption Disruption->Transcription Inhibition

Caption: Ecdysone signaling pathway and Cyromazine's point of interference.

Conclusion

This technical guide outlines a robust and reproducible approach for the synthesis and purification of deuterated Cyromazine (this compound). By utilizing a commercially available deuterated precursor, researchers can efficiently produce this valuable internal standard for a wide range of analytical applications in drug development and environmental science. The provided protocols and characterization data serve as a comprehensive resource for laboratories undertaking the preparation of this and similar isotopically labeled compounds.

References

Cyromazine-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cyromazine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of the insect growth regulator Cyromazine. This document details its chemical properties, mechanism of action, metabolic fate, and its primary application as an internal standard in analytical methodologies.

Core Compound Data

This compound is the deuterium-labeled form of Cyromazine, an insecticide and acaricide. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Cyromazine.[1][2]

PropertyValue
CAS Number 1219804-19-9
Molecular Weight 170.21 g/mol
Molecular Formula C₆H₆D₄N₆
Synonyms Cyclopropylmelamine-d4, 2-N-(2,2,3,3-tetradeuteriocyclopropyl)-1,3,5-triazine-2,4,6-triamine

Mechanism of Action

The exact mechanism of action for Cyromazine is not fully elucidated, but it is established as an insect growth regulator (IGR).[3][4] It primarily affects the larval stages of Dipteran and other insects by interfering with the molting process.[3][5] Evidence suggests that Cyromazine disrupts the hormonal regulation of chitin deposition, a key component of the insect exoskeleton, preventing the formation of a viable pupal cuticle.[5][6] This disruption is believed to occur through interference with the ecdysone signaling pathway, a critical hormonal cascade that controls insect development, metamorphosis, and reproduction.[7] Cyromazine does not have a toxic effect on adult flies but prevents the emergence of the next generation.[5]

Ecdysone_Signaling_Pathway Conceptual Diagram of Cyromazine's Interference with Ecdysone Signaling cluster_Hormonal_Control Hormonal Cascade cluster_Cellular_Response Cellular Action Brain Brain Prothoracic_Gland Prothoracic_Gland Brain->Prothoracic_Gland PTTH Ecdysone Ecdysone Prothoracic_Gland->Ecdysone Secretes EcR_USP_Complex Ecdysone Receptor (EcR)/ Ultraspiracle (USP) Complex Ecdysone->EcR_USP_Complex Binds to Gene_Expression Activation of Molting Genes EcR_USP_Complex->Gene_Expression Chitin_Synthesis Normal Chitin Synthesis Gene_Expression->Chitin_Synthesis Normal_Molting Successful Larval Molting Chitin_Synthesis->Normal_Molting Cyromazine Cyromazine Cyromazine->Disruption Interferes

Caption: Ecdysone signaling pathway and the point of interference by Cyromazine.

Synthesis and Metabolism

Synthesis: The synthesis of this compound involves isotopic labeling during the production of Cyromazine. A general approach uses melamine and ammonia as primary reactants in the presence of sodium hydroxide. Deuterium is incorporated into the cyclopropyl group through the use of deuterated reagents or solvents during the synthesis process.[1]

Synthesis_Relationship General Synthesis Relationship for this compound Melamine Melamine Reaction Synthesis (Isotopic Labeling) Melamine->Reaction Ammonia Ammonia Ammonia->Reaction Deuterated_Reagent Deuterated Reagent/ Solvent Deuterated_Reagent->Reaction Cyromazine_d4 Cyromazine_d4 Reaction->Cyromazine_d4

Caption: Logical relationship for the synthesis of this compound.

Metabolism: In both plants and animals, Cyromazine is metabolized, primarily through dealkylation, to form melamine.[8] Another identified metabolite is N-cyclopropylammeline.[9] The degradation of Cyromazine in the environment is a key area of study, where this compound can be used as a tracer.

Experimental Protocols: Quantification of Cyromazine using this compound

This compound is principally used as an internal standard for the accurate quantification of Cyromazine in various matrices, such as animal tissues, eggs, milk, and environmental samples, using isotope dilution mass spectrometry.[2][8]

Objective: To determine the concentration of Cyromazine in a sample matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Methodology:

  • Sample Preparation and Extraction:

    • Homogenize a known weight (e.g., 2-5 grams) of the sample matrix (e.g., poultry tissue, egg homogenate).

    • Spike the homogenized sample with a known concentration of this compound solution.

    • Add an extraction solvent, such as acidic acetonitrile, and vortex or sonicate to ensure thorough mixing and extraction of the analytes.

    • Perform a liquid-liquid partitioning step, for example with dichloromethane, to remove fats and other nonpolar interferences.

    • Centrifuge the sample to separate the layers and collect the acetonitrile (upper) layer.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • Pass the extract through a solid-phase extraction cartridge (e.g., a mixed-mode cation exchange cartridge) to remove interfering matrix components.

    • Wash the cartridge with an appropriate solvent to remove weakly bound impurities.

    • Elute the analytes (Cyromazine and this compound) from the cartridge using a suitable elution solvent (e.g., ammoniated acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

    • Chromatographic Separation:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid to improve peak shape and ionization.

      • Flow Rate: A typical flow rate for analytical scale chromatography.

      • Injection Volume: A small, precise volume of the reconstituted sample extract.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both Cyromazine and this compound to ensure identity and accurate quantification.

  • Quantification:

    • Generate a calibration curve by analyzing a series of standards containing known concentrations of Cyromazine and a constant concentration of this compound.

    • Plot the ratio of the peak area of Cyromazine to the peak area of this compound against the concentration of Cyromazine.

    • Calculate the concentration of Cyromazine in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the isotopically labeled internal standard corrects for variations in extraction efficiency, matrix effects, and instrument response.

Experimental_Workflow Workflow for Cyromazine Quantification using this compound Internal Standard cluster_Sample_Prep Sample Preparation cluster_Cleanup Cleanup cluster_Analysis Analysis Homogenization 1. Sample Homogenization Spiking 2. Spike with this compound Homogenization->Spiking Extraction 3. Solvent Extraction Spiking->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation SPE 5. Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation 6. Evaporation SPE->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution LC_MSMS 8. LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification 9. Data Analysis & Quantification LC_MSMS->Quantification

Caption: General experimental workflow for LC-MS/MS analysis.

References

A Technical Guide to the Mechanism of Action of Cyromazine and Its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyromazine is a triazine-based insect growth regulator (IGR) utilized as a potent insecticide and acaricide, primarily targeting dipteran pests.[1][2] Unlike neurotoxic insecticides, cyromazine exerts its effect by disrupting the developmental processes of insect larvae, specifically interfering with molting and pupation.[1][3] It is a cyclopropyl derivative of melamine and is particularly effective against the larval stages of species like the house fly (Musca domestica), stable fly (Stomoxys calcitrans), and various mosquito species.[1][4]

The development of deuterated analogs of active pharmaceutical ingredients and agrochemicals is a modern strategy aimed at improving metabolic stability and pharmacokinetic profiles. By replacing specific hydrogen atoms with deuterium, the carbon-deuterium bond's greater stability can slow metabolic degradation, a phenomenon known as the kinetic isotope effect. This guide explores the established mechanism of action of cyromazine and presents the scientific rationale and hypothesized advantages of a deuterated cyromazine analog.

Core Mechanism of Action: Cyromazine

The precise molecular target of cyromazine remains a subject of investigation; however, extensive research points to its primary action as a disruptor of the ecdysone signaling pathway.[5][6][7] Ecdysone, and its active form 20-hydroxyecdysone (20E), is a critical steroid hormone that governs molting and metamorphosis in insects.[5][8]

Cyromazine's interference with this hormonal pathway leads to several downstream effects:

  • Disruption of Molting: The primary effect is the failure of larvae to successfully molt into pupae.[4] This is not caused by direct inhibition of chitin synthesis enzymes but rather by altering the hormonal regulation required for proper cuticle formation and deposition.[3][9]

  • Defective Cuticle Formation: Larvae exposed to cyromazine develop malformed puparial cuticles.[1][9] The insecticide may interfere with the sclerotization (hardening) process of the cuticle, rendering it non-viable.[2][9]

  • Impact on Reproduction: In model organisms like Drosophila melanogaster, cyromazine treatment has been shown to reduce the number of germline stem cells (GSCs) and cystoblasts (CBs) in the adult ovary, leading to decreased fecundity.[6][8] This effect can be partially reversed by the application of exogenous 20E, strongly supporting the hypothesis that cyromazine acts on the ecdysone pathway.[6][8][10]

The proposed signaling cascade is visualized below.

Cyromazine_MoA Cyromazine Cyromazine Exposure (Larval Stage) Ecdysone_Pathway Interference with Ecdysone Signaling Pathway Cyromazine->Ecdysone_Pathway Ecdysone_Titer Reduced 20-Hydroxyecdysone (20E) Hormone Titer Ecdysone_Pathway->Ecdysone_Titer Gene_Expression Abnormal Ecdysone-Responsive Gene Expression Ecdysone_Titer->Gene_Expression Cuticle Defective Cuticle Formation & Sclerotization Gene_Expression->Cuticle Molt_Failure Molting Failure Cuticle->Molt_Failure Death Larval Death Molt_Failure->Death

Caption: Proposed mechanism of action for cyromazine in insect larvae.

The Deuterated Analog: Rationale and Hypothesized Action

While specific studies on deuterated cyromazine are not prevalent in public literature, the rationale for its development can be inferred from established principles of medicinal and agrochemical chemistry.

Metabolism of Cyromazine

In both plants and animals, as well as through environmental degradation, cyromazine is metabolized via dealkylation to form its primary metabolite, melamine.[2][11][12][13] Melamine itself has been associated with renal toxicity, making the reduction of its formation a desirable outcome.[12][13]

Metabolism Cyromazine Cyromazine Metabolism Metabolic Dealkylation (e.g., by Cytochrome P450) Cyromazine->Metabolism Melamine Melamine (Metabolite) Metabolism->Melamine

Caption: Metabolic pathway of cyromazine to melamine.
The Kinetic Isotope Effect and Deuteration

Deuteration involves the substitution of a protium (¹H) atom with a deuterium (²H) atom. The C-D bond is stronger and requires more energy to break than a C-H bond. When this substitution occurs at a site of metabolic attack, it can significantly slow down the rate of metabolism. This is the kinetic isotope effect.

For cyromazine, deuterating the cyclopropyl group would likely slow the dealkylation process. This would lead to:

  • Increased Metabolic Stability: The parent compound, cyromazine, would persist for a longer duration in the target organism.

  • Enhanced Bio-efficacy: A longer half-life could translate to higher efficacy or a longer period of protection from a single application.

  • Reduced Metabolite Formation: Slower metabolism would decrease the rate and extent of melamine formation, potentially improving the safety profile.

Deuteration_Hypothesis cluster_0 Standard Cyromazine cluster_1 Deuterated Cyromazine (Hypothesized) Cyromazine Cyromazine (C-H bonds) Metabolism1 Rapid Metabolism Cyromazine->Metabolism1 Fast Melamine1 Melamine Metabolism1->Melamine1 dCyromazine Deuterated Cyromazine (C-D bonds) Metabolism2 Slowed Metabolism (Kinetic Isotope Effect) dCyromazine->Metabolism2 Slow Melamine2 Less Melamine Metabolism2->Melamine2

Caption: Hypothesized effect of deuteration on cyromazine metabolism.

Quantitative Data

The biological activity of cyromazine has been quantified across various species.

Table 1: Insecticidal Activity of Cyromazine Against Various Pest Species

Species Parameter Value Reference
Musca domestica (House Fly) LC₅₀ (3rd-instar larvae) 0.14 µg/g of larval medium [14]
Aedes aegypti (Mosquito) LC₅₀ (14-day) 0.254 ppm [15]
Spodoptera littoralis LC₅₀ (penultimate instar) 74.44 ppm [16]
Anopheles gambiae (SS) IE₅₀ (Inhibition of Emergence) 0.028 mg/L [17][18]

| Culex quinquefasciatus (SS) | IE₅₀ (Inhibition of Emergence) | 0.17 mg/L |[17][18] |

Table 2: Sub-lethal Effects of Cyromazine on Drosophila melanogaster Reproduction

Parameter Observation Reference
Germline Stem Cells (GSCs) 27% decrease in number [8]
Cystoblasts (CBs) 23% decrease in number [8]

| Ecdysone Titer (adult ovaries) | 90% reduction |[8] |

Experimental Protocols

Protocol: Insect Larvicide Bioassay

This protocol is a generalized method for determining the lethal concentration (LC) of cyromazine against dipteran larvae.

  • Preparation of Test Substance: Dissolve technical grade cyromazine in a suitable solvent (e.g., 5% aqueous acetone) to create a stock solution. Perform serial dilutions to obtain a range of desired test concentrations (e.g., 0.03, 0.06, 0.12, 0.25, 0.50, 1.00, and 2.00 µg/g).[14]

  • Treatment Application: Add a precise volume of each cyromazine dilution to a known weight of larval rearing medium and mix thoroughly to achieve the final target concentrations.[14] A control group is prepared using only the solvent mixture.[14]

  • Insect Exposure: Introduce a set number of synchronized third-instar larvae (e.g., 20) into each container of treated and control medium.[14] Replicate each concentration and the control multiple times (n ≥ 3).

  • Incubation: Maintain the containers under controlled environmental conditions (e.g., 27°C, specific humidity and photoperiod).[17]

  • Data Collection: Assess larval mortality or inhibition of adult emergence daily until all insects in the control group have emerged or died.[17] An insect is considered affected if it is a dead larva, a dead pupa, or an adult that fails to completely emerge from the pupal case.[17]

  • Data Analysis: Use probit analysis to calculate the LC₅₀/IE₅₀ values and their 95% confidence intervals from the concentration-mortality data.[14][15]

Bioassay_Workflow start Start prep Prepare Cyromazine Serial Dilutions start->prep treat Treat Larval Diet with Dilutions prep->treat expose Introduce 3rd-Instar Larvae to Diet treat->expose incubate Incubate under Controlled Conditions expose->incubate collect Record Daily Mortality / Inhibition of Emergence incubate->collect analyze Perform Probit Analysis collect->analyze end Calculate LC50 / IE50 analyze->end

Caption: Experimental workflow for an insect larvicide bioassay.
Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for identifying the molecular target of cyromazine by measuring its ability to displace a known radiolabeled ligand from a receptor preparation.

  • Preparation of Reagents:

    • Receptor Source: Prepare a tissue homogenate or cell membrane fraction expressing the putative target receptor (e.g., from insect nervous tissue or a specific cell line).

    • Radioligand: Select a high-affinity radiolabeled ligand known to bind to the target receptor.

    • Test Compound: Prepare serial dilutions of unlabeled cyromazine.

  • Assay Setup: In a multi-well filter plate (e.g., 96-well glass fiber), add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled cyromazine.[19] Include wells for total binding (no unlabeled compound) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate for a defined period at a specific temperature to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. The receptor-bound radioligand is retained on the filter, while the unbound ligand passes through.[19]

  • Washing: Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate and add a liquid scintillation cocktail to each well.[19] Measure the radioactivity in each well using a microplate scintillation counter.[19]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the cyromazine concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of cyromazine that inhibits 50% of specific radioligand binding).[19]

Binding_Assay_Workflow start Start reagents Prepare Receptor, Radioligand, and Cyromazine Dilutions start->reagents incubate Incubate Reagents in Filter Plate reagents->incubate filter Filter and Wash to Separate Bound vs. Free Ligand incubate->filter count Add Scintillant & Measure Radioactivity filter->count analyze Analyze Data via Non-Linear Regression count->analyze end Determine IC50 Value analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Cyromazine is a highly effective insect growth regulator whose mechanism of action is intrinsically linked to the disruption of the ecdysone signaling pathway, leading to fatal defects in larval molting and development.[4][5] While its precise molecular receptor is not fully elucidated, the downstream consequences on cuticle formation and reproduction are well-documented.[8][9] The development of a deuterated cyromazine analog presents a compelling strategy for product life-cycle management and improvement. Based on the established metabolic pathway of cyromazine to melamine, deuteration at the site of metabolic attack is hypothesized to slow degradation, thereby increasing the parent compound's half-life and efficacy while potentially reducing the formation of the toxic metabolite melamine.[2][12] Further research into synthesizing and testing such an analog is a logical next step in advancing this class of insecticides.

References

Unraveling the Journey of Cyromazine-d4 in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyromazine, a triazine-based insect growth regulator, is widely utilized for the control of dipteran pests. Its deuterated isotopologue, Cyromazine-d4 (Cy-d4), serves as a critical internal standard for quantitative analysis and as a tracer in metabolic studies to elucidate its biological fate within target organisms. Understanding the absorption, distribution, metabolism, and excretion (ADME) of Cy-d4 is paramount for optimizing its efficacy, assessing potential resistance mechanisms, and ensuring environmental safety. This technical guide provides a comprehensive overview of the biological fate of Cy-d4 in insect studies, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows. While specific quantitative ADME data for this compound in insects is limited in publicly available literature, this guide leverages data from studies on the non-deuterated parent compound, cyromazine, to provide a robust framework for understanding its biological journey.

I. Absorption and Distribution

Table 1: Summary of Absorption and Distribution Data for Cyromazine in Insects

ParameterInsect SpeciesMethod of AdministrationKey FindingsReference
PenetrationMusca domestica (larvae)TopicalSlow penetration into larvae was observed.[2]
DistributionNot specified in insectsNot specifiedIn dairy calves, highest combined residues of cyromazine and melamine were found in the kidney.[1]

II. Metabolism: The Dealkylation Pathway

The primary metabolic transformation of cyromazine in both insects and other organisms is the dealkylation of the cyclopropyl group to form melamine.[3][4] This metabolic step is a crucial detoxification pathway. A study on adult house flies demonstrated that a small amount of administered cyromazine was metabolized to melamine and subsequently excreted.[2]

Bacterial degradation studies have identified an additional metabolite, N-cyclopropylammeline, formed through the hydrolysis of an amino group.[5] While this has been observed in microorganisms, it provides a potential secondary metabolic pathway that could occur in insects.

Table 2: Identified Metabolites of Cyromazine

MetaboliteParent CompoundMetabolic ReactionOrganism(s)Analytical MethodReference
MelamineCyromazineDealkylationMusca domestica, Plants, AnimalsLC-MS/MS, GC-MS[2][3][4]
N-cyclopropylammelineCyromazineHydrolysisArthrobacter sp., Nocardioides sp.UPLC-MS/MS[5]
Visualizing the Metabolic Pathway

The metabolic degradation of cyromazine can be visualized as a primary pathway leading to melamine, with a potential secondary pathway observed in bacteria.

Cyromazine Metabolism Cyromazine This compound Melamine Melamine-d4 Cyromazine->Melamine Dealkylation (Primary Pathway in Insects) NCyclopropylammeline N-cyclopropylammeline-d4 Cyromazine->NCyclopropylammeline Hydrolysis (Observed in Bacteria)

Caption: Metabolic pathway of this compound.

III. Excretion

The excretion of cyromazine and its metabolites is a key component of its biological fate. In adult house flies, the parent compound was found to be excreted rapidly after injection or feeding.[2] This rapid elimination suggests an efficient clearance mechanism in some insect species.

Table 3: Excretion Data for Cyromazine in Insects

ParameterInsect SpeciesMethod of AdministrationKey FindingsReference
Excretion RateMusca domestica (adult)Injection/FeedingThe parent compound was excreted rapidly.[2]

IV. Experimental Protocols

The study of the biological fate of this compound in insects necessitates robust experimental designs and sensitive analytical methodologies. Below are detailed protocols for key experiments.

In Vivo Metabolism and Excretion Study in Insects

Objective: To determine the rate of metabolism and excretion of this compound in a target insect species.

Materials:

  • This compound standard

  • Target insect species (e.g., Musca domestica larvae or adults)

  • Micro-applicator or feeding apparatus

  • Metabolic cages or vials for collecting excreta

  • Solvents for extraction (e.g., acetonitrile, methanol)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Protocol:

  • Dosing: Administer a known quantity of this compound to individual insects either topically using a micro-applicator or orally through a treated diet.

  • Incubation and Collection: Place the dosed insects in metabolic cages designed to separate feces and urine (or a general excreta collection vial). Collect excreta at predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours).

  • Homogenization: At each time point, sacrifice a subset of insects and homogenize them in an appropriate solvent to extract this compound and its metabolites.

  • Extraction from Excreta: Extract the collected excreta with a suitable solvent to recover the parent compound and its metabolites.

  • Sample Cleanup: Purify the insect homogenate and excreta extracts using SPE to remove interfering matrix components.

  • LC-MS/MS Analysis: Analyze the purified extracts using a validated LC-MS/MS method to quantify the concentrations of this compound and its expected metabolites (e.g., Melamine-d4). Use a non-deuterated cyromazine standard for comparison if necessary.

  • Data Analysis: Calculate the percentage of the administered dose recovered as the parent compound and metabolites in the insect bodies and excreta at each time point to determine the rates of absorption, metabolism, and excretion.

Visualizing the Experimental Workflow

The workflow for a typical in vivo metabolism study is outlined below.

InVivo_Metabolism_Workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Dosing Administer this compound (Topical or Oral) Incubation Incubate Insects in Metabolic Cages Dosing->Incubation Collection Collect Insects and Excreta at Time Points Incubation->Collection Homogenization Homogenize Insects Collection->Homogenization Extraction Extract Excreta Collection->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Homogenization->Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: Workflow for in vivo metabolism study.

Analytical Method for Quantification of this compound and Melamine-d4

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and its primary metabolite, Melamine-d4, in insect matrices.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2

    • Melamine-d4: Precursor ion > Product ion 1, Precursor ion > Product ion 2

  • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Sample Preparation:

  • Homogenize insect tissue or excreta in acetonitrile.

  • Centrifuge to precipitate proteins and solids.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

Validation:

  • Validate the method for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to relevant guidelines.

V. Conclusion

This technical guide provides a foundational understanding of the biological fate of this compound in insects, drawing upon existing knowledge of its non-deuterated counterpart. The primary metabolic pathway involves dealkylation to melamine, with rapid excretion of the parent compound observed in house flies. The provided experimental protocols offer a starting point for researchers to conduct detailed ADME studies using this compound as a tracer. Further research focusing specifically on the quantitative absorption, distribution, metabolism, and excretion of this compound in a wider range of insect species is crucial for a more complete understanding of its biological journey and to support the continued effective and safe use of cyromazine in pest management.

References

An In-depth Technical Guide to the Environmental Degradation Pathways of Cyromazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of Cyromazine-d4. Given the use of deuterated isotopologues as internal standards and tracers in environmental fate studies, this document synthesizes the known degradation behavior of cyromazine to infer the pathways for its deuterated counterpart. The degradation of cyromazine is primarily characterized by its stability under abiotic conditions and its susceptibility to biotic transformation in soil environments.

Introduction to Cyromazine and its Deuterated Analog

Cyromazine (N-cyclopropyl-1,3,5-triazine-2,4,6-triamine) is a triazine-based insect growth regulator. Its deuterated analog, this compound, is utilized in environmental fate and metabolism studies as an internal standard for quantitative analysis due to its mass difference, which allows for clear differentiation from the non-labeled parent compound in mass spectrometry-based analytical methods. The deuterium labeling is not expected to alter the fundamental chemical properties and, therefore, the environmental degradation pathways are considered analogous to those of cyromazine.

Abiotic Degradation Pathways

Cyromazine exhibits significant stability under abiotic environmental conditions, namely hydrolysis and photolysis.

Hydrolysis

Cyromazine is stable to hydrolysis in aqueous solutions at environmentally relevant pH values (pH 4, 7, and 9)[1][2]. Studies conducted under sterile conditions in the dark have shown no significant degradation of cyromazine over extended periods.

Photolysis

In aqueous solutions, direct photolysis of cyromazine is not a significant degradation pathway[3]. Similarly, phototransformation on soil surfaces is generally slow. The rate of photolysis can be influenced by the presence of photosensitizers in the water[3].

Biotic Degradation Pathways

The primary route of environmental degradation for cyromazine is through microbial metabolism in soil.

Aerobic Soil Metabolism

Under aerobic conditions, cyromazine is moderately persistent to persistent in soil[3]. The major degradation pathway involves the dealkylation of the cyclopropyl group to form melamine (1,3,5-triazine-2,4,6-triamine)[4]. Melamine is a significant and often more persistent and mobile degradation product than the parent cyromazine[2]. The formation of melamine can account for a substantial portion of the initial cyromazine concentration.

Anaerobic Soil Metabolism

Information on the anaerobic degradation of cyromazine is less abundant, but it is suggested that degradation may be slightly faster under anaerobic conditions compared to aerobic conditions. The degradation pathways are expected to be similar, with melamine being a key metabolite.

Alternative Microbial Degradation Pathways

Recent studies have identified bacterial strains, such as Mycobacterium sp. M15, capable of degrading cyromazine through an alternative pathway that does not produce melamine[5]. In this pathway, cyromazine is hydrolyzed to N-cyclopropylammeline, which is further metabolized[5]. This finding is significant as it presents a degradation route that avoids the formation of the persistent melamine metabolite.

Quantitative Data on Degradation

The following tables summarize the available quantitative data on the degradation of cyromazine.

Table 1: Hydrolysis and Photolysis Data for Cyromazine

Degradation ProcessConditionsHalf-life (t½)Reference
HydrolysispH 4, 7, 9 (sterile, dark)Stable[1][2]
Aqueous PhotolysisEnvironmentally relevant light conditionsNot a significant pathway[3]
Soil PhotolysisSurface applicationSlow[3]

Table 2: Aerobic Soil Metabolism Data for Cyromazine

Soil TypeTemperature (°C)Half-life (t½)Major DegradateReference
Various agricultural soilsNot specified75 - 284 daysMelamine
Not specifiedNot specifiedModerately persistent to persistentMelamine[3]

Experimental Protocols

The following sections detail standardized methodologies for assessing the environmental degradation of this compound, based on OECD guidelines. The use of a labeled compound like this compound is ideal for tracing and quantifying the parent compound and its degradation products.

Hydrolysis Study (adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add a known concentration of this compound to each buffer solution. The concentration should not exceed its water solubility.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect samples at predetermined time intervals.

  • Analysis: Analyze the samples for the concentration of this compound and potential degradation products using a validated analytical method, such as LC-MS/MS, utilizing non-labeled cyromazine as a reference standard.

  • Data Analysis: Determine the rate of hydrolysis and the half-life of this compound at each pH.

Aqueous Photolysis Study (adapted from OECD Guideline 316)

Objective: To determine the rate of direct phototransformation of this compound in water.

Methodology:

  • Test Solution Preparation: Prepare a sterile aqueous solution of this compound.

  • Irradiation: Irradiate the test solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

  • Dark Control: Prepare identical samples and keep them in the dark to serve as controls for biotic and non-photolytic abiotic degradation.

  • Sampling: Collect samples from both the irradiated and dark control groups at various time points.

  • Analysis: Quantify the concentration of this compound and its photoproducts in the samples using an appropriate analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis: Calculate the phototransformation rate constant and the half-life of this compound.

Aerobic Soil Metabolism Study (adapted from OECD Guideline 307)

Objective: To determine the rate and pathway of aerobic degradation of this compound in soil.

Methodology:

  • Soil Selection and Preparation: Select at least one well-characterized agricultural soil. Adjust the soil moisture to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Test Substance Application: Apply this compound to the soil samples at a rate relevant to its agricultural use.

  • Incubation: Incubate the treated soil samples in the dark under aerobic conditions at a constant temperature (e.g., 20°C). Maintain aerobic conditions by ensuring adequate air exchange.

  • Sampling: Collect soil samples at appropriate intervals over a period of up to 120 days.

  • Extraction and Analysis: Extract the soil samples with suitable solvents to recover this compound and its degradation products. Analyze the extracts using analytical techniques such as LC-MS/MS to identify and quantify the parent compound and its metabolites.

  • Data Analysis: Determine the degradation rate and half-life of this compound in soil and identify the major degradation products.

Visualizations

The following diagrams illustrate the key degradation pathways and a typical experimental workflow.

Cyromazine_d4 This compound Melamine Melamine Cyromazine_d4->Melamine  Dealkylation (Major Pathway in Soil) N_cyclopropylammeline N-cyclopropylammeline Cyromazine_d4->N_cyclopropylammeline  Hydrolysis (Alternative Microbial Pathway) Further_Degradation Further Degradation Products N_cyclopropylammeline->Further_Degradation

Caption: Primary environmental degradation pathways of this compound.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Moisture_Adjustment Moisture Adjustment Soil_Collection->Moisture_Adjustment Cyromazine_Application This compound Application Moisture_Adjustment->Cyromazine_Application Incubation_Aerobic Aerobic Incubation (Dark, 20°C) Cyromazine_Application->Incubation_Aerobic Sampling Time-course Sampling Incubation_Aerobic->Sampling Extraction Solvent Extraction Sampling->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Analysis Half-life & Metabolite ID LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for an aerobic soil metabolism study.

References

Cyromazine-d4: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Cyromazine-d4. This compound is the deuterium-labeled form of Cyromazine, an insect growth regulator.[1] The incorporation of deuterium allows for its use in metabolic and environmental fate studies.[2] While it shares the biological activity of its parent compound, it is crucial for laboratory personnel to be fully aware of its specific safety and handling requirements.

Chemical and Physical Properties

This compound is a stable, isotopically labeled derivative of Cyromazine.[2][3] Key physical and chemical properties are summarized below.

PropertyValueReference
Chemical Name D4-Cyromazine (cyclopropyl-2,2,3,3 D4)[3]
CAS Number 1219804-19-9[3][4]
Molecular Formula C₆H₆D₄N₆[3][4]
Molecular Weight 170.21 g/mol [4]
Appearance Solid
Melting Point 223 - 227 °C[5]
Solubility Moderately soluble in water and methanol[6]
Stability Stable under normal conditions[3]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards associated with this compound are detailed in the table below.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity (Inhalation) Acute Tox. 4H332: Harmful if inhaled[3]
Skin Corrosion/Irritation Skin Irrit. 2H315: Causes skin irritation[3][7]
Serious Eye Damage/Eye Irritation Eye Irrit. 2H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure) STOT SE 3H335: May cause respiratory irritation[3]
Reproductive Toxicity -H361d: Suspected of damaging the unborn child[3]
Hazardous to the Aquatic Environment (Chronic) Aquatic Chronic 3H412: Harmful to aquatic life with long lasting effects[3]

Experimental Protocols: Safe Handling and Emergency Procedures

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections outline the recommended procedures for handling, personal protection, and emergency response.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against exposure.

Personal Protective Equipment for this compound Handling cluster_ppe Required Personal Protective Equipment cluster_hygiene General Hygiene Practices ppe_gloves Impervious Gloves (e.g., Nitrile) hygiene_wash Wash hands thoroughly after handling ppe_coat Laboratory Coat hygiene_no_eat Do not eat, drink, or smoke in the laboratory ppe_goggles Safety Goggles with Side Shields hygiene_clothing Change contaminated clothing immediately ppe_respirator NIOSH-approved Respirator (if ventilation is inadequate) Cyromazine_d4_Handling_and_Storage_Workflow start Start: Receive this compound storage Store in a cool, dry, well-ventilated area away from incompatible materials (strong oxidizing agents) and direct sunlight. start->storage handling_prep Prepare for handling in a designated area with adequate ventilation (e.g., fume hood). storage->handling_prep don_ppe Don appropriate Personal Protective Equipment (PPE). handling_prep->don_ppe weighing Weigh the required amount carefully to avoid dust formation. don_ppe->weighing dissolving Dissolve in a suitable solvent as per the experimental protocol. weighing->dissolving experiment Conduct the experiment following all institutional safety guidelines. dissolving->experiment decontamination Decontaminate all work surfaces and equipment after use. experiment->decontamination waste_disposal Dispose of waste in a sealed, labeled container according to institutional and local regulations. decontamination->waste_disposal remove_ppe Remove PPE and wash hands thoroughly. waste_disposal->remove_ppe end End remove_ppe->end Emergency_First_Aid_Procedures_for_Cyromazine_d4_Exposure cluster_routes Routes of Exposure and Immediate Actions exposure Accidental Exposure to this compound inhalation Inhalation: Move to fresh air. Assist breathing if necessary. exposure->inhalation If Inhaled skin_contact Skin Contact: Remove contaminated clothing. Wash with soap and water. exposure->skin_contact If on Skin eye_contact Eye Contact: Rinse with water for 15 minutes. Remove contact lenses if possible. exposure->eye_contact If in Eyes ingestion Ingestion: Do NOT induce vomiting. Rinse mouth. exposure->ingestion If Swallowed seek_medical_attention Seek Immediate Medical Attention inhalation->seek_medical_attention skin_contact->seek_medical_attention If irritation persists eye_contact->seek_medical_attention If irritation persists ingestion->seek_medical_attention Spill_Response_Protocol_for_Cyromazine_d4 spill Spill of this compound Occurs evacuate Evacuate non-essential personnel and ensure adequate ventilation. spill->evacuate ppe Wear appropriate PPE, including respiratory protection. evacuate->ppe contain Contain the spill to prevent spreading. Avoid generating dust. ppe->contain cleanup Clean up the spill using an absorbent material. Place waste in a sealed, labeled container. contain->cleanup decontaminate Decontaminate the spill area. cleanup->decontaminate disposal Dispose of waste according to institutional and local regulations. decontaminate->disposal report Report the incident to the appropriate safety officer. disposal->report end End report->end

References

Commercial Suppliers and Technical Guide for Cyromazine-d4 in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of commercial suppliers of Cyromazine-d4, its applications in research, and detailed experimental protocols for its use as an internal standard in quantitative analysis. This guide is intended for researchers, scientists, and drug development professionals.

This compound, a deuterated analog of the insect growth regulator cyromazine, serves as an invaluable tool in analytical and metabolic research. Its primary application is as an internal standard for the accurate quantification of cyromazine in various matrices, including environmental and biological samples.[1] The stable isotope label allows for differentiation from the naturally occurring analyte, thereby minimizing matrix effects and improving the accuracy of mass spectrometry-based analyses.

Commercial Supplier and Product Specifications

A variety of chemical suppliers offer this compound for research purposes. The products are available in both neat (solid) form and as solutions in various solvents. The following table summarizes the key quantitative data from several prominent suppliers to facilitate comparison.

SupplierCatalog NumberFormatPurity/AssayIsotopic PuritySolvent (for solutions)Concentration (for solutions)
Smolecule S875546SolidInformation not availableInformation not availableN/AN/A
MedChemExpress HY-B1331SSolid99.0%Information not availableN/AN/A
ESSLAB 67761410 mgInformation not availableInformation not availableN/AN/A
HPC Standards GmbH 67761410 mgInformation not availableInformation not availableN/AN/A
6769611 mLInformation not availableInformation not availableMethanol100 µg/mL
6790971 mLInformation not availableInformation not availableAcetone100 µg/mL
Santa Cruz Biotechnology sc-211130SolidInformation not availableInformation not availableN/AN/A
A Chemtek MSK20403D4Solid98+%Information not availableN/AN/A
LGC Standards DRE-C1192001010 mg>95% (HPLC)Information not availableN/AN/A
TRC-C989302-1MG1 mg>95% (HPLC)Information not availableN/AN/A
TRC-C989302-10MG10 mg>95% (HPLC)Information not availableN/AN/A
Axios Research AR-C08825SolidInformation not availableInformation not availableN/AN/A
Clinivex 811345SolidInformation not availableInformation not availableN/AN/A

Experimental Protocol: Quantitative Analysis of Cyromazine in Water Samples by LC-MS/MS using this compound Internal Standard

This protocol provides a detailed methodology for the extraction, cleanup, and quantification of cyromazine in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This method is adapted from established analytical procedures for pesticide residue analysis.

Materials and Reagents
  • Cyromazine analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve cyromazine and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the cyromazine primary stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.

Sample Preparation
  • Sample Collection: Collect water samples in clean glass bottles.

  • Fortification: For method validation and quality control, spike blank water samples with known concentrations of cyromazine.

  • Internal Standard Addition: Add a precise volume of the this compound internal standard spiking solution to all samples, calibration standards, and quality control samples.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge by passing methanol followed by ultrapure water.

    • Load the water sample onto the conditioned cartridge.

    • Wash the cartridge with ultrapure water to remove interfering substances.

    • Elute the analytes (cyromazine and this compound) with acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the mobile phase starting condition.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • LC Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid and 5 mM ammonium acetate in water.

    • B: 0.1% Formic acid and 5 mM ammonium acetate in methanol.

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Monitor at least two transitions for both cyromazine and this compound for quantification and confirmation.

Data Analysis
  • Construct a calibration curve by plotting the ratio of the peak area of cyromazine to the peak area of this compound against the concentration of the calibration standards.

  • Quantify the concentration of cyromazine in the samples by interpolating their peak area ratios onto the calibration curve.

Visualizations

Experimental Workflow for Cyromazine Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Water Sample Spike Spike with this compound Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap Filter Filtration Evap->Filter LCMS LC-MS/MS Analysis Filter->LCMS Data Data Processing & Quantification LCMS->Data Result Cyromazine Concentration Data->Result

Caption: Workflow for the quantitative analysis of cyromazine in water samples.

Signaling Pathway (Illustrative Example)

While this compound is primarily used for analytical purposes and does not have a distinct signaling pathway from its non-deuterated counterpart, the following diagram illustrates a hypothetical interaction for visualization purposes, as requested. The known mechanism of action for cyromazine involves the disruption of the molting process in insect larvae, though the precise molecular targets are not fully elucidated.

signaling_pathway Cyromazine Cyromazine / this compound Target Putative Molecular Target (e.g., Chitin Synthesis Pathway) Cyromazine->Target Disruption Disruption of Molting Process Target->Disruption Effect Insect Larval Mortality Disruption->Effect

Caption: Hypothetical mechanism of action for cyromazine.

References

In-depth Technical Guide to Cyromazine-d4 in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyromazine-d4, a deuterated stable isotope of the insect growth regulator cyromazine. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in analytical methodologies. This document details its chemical properties, analytical applications, and the biological pathways it helps to elucidate.

Core Concepts and Properties

This compound is a synthetic, isotopically labeled form of cyromazine where four hydrogen atoms on the cyclopropyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its chemical and biological properties are nearly identical to those of cyromazine, allowing it to mimic the behavior of the unlabeled analyte during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its unlabeled counterpart, cyromazine, is presented in Table 1. This data is essential for method development, including the selection of appropriate solvents and analytical instrumentation.

PropertyThis compoundCyromazineReference(s)
Molecular Formula C₆H₆D₄N₆C₆H₁₀N₆[2][3]
Molecular Weight 170.21 g/mol 166.19 g/mol [2][3]
CAS Number 1219804-19-966215-27-8[3]
Appearance Crystalline solidCrystalline solid[4]
Melting Point Not explicitly available219-222 °C[4]
Water Solubility Not explicitly availableModerately soluble[4]
pKa Not explicitly available5.2 (moderately basic)[4]

Analytical Applications and Experimental Protocols

This compound is primarily used as an internal standard in the quantitative analysis of cyromazine residues in various matrices, including animal feed, tissues, and environmental samples.[1] Its use significantly improves the accuracy and precision of analytical methods by compensating for matrix effects and procedural losses.

QuEChERS Method for Cyromazine Analysis in Poultry Feed

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products. A detailed protocol for the analysis of cyromazine in poultry feed using this compound as an internal standard is provided below.

Experimental Workflow for QuEChERS Analysis

G cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize Homogenize Poultry Feed Sample Weigh Weigh 2g of Homogenized Sample Homogenize->Weigh Add_IS Spike with This compound Internal Standard Weigh->Add_IS Add_Solvent Add 10 mL Acetonitrile Add_IS->Add_Solvent Add_Salts Add QuEChERS Extraction Salts (e.g., MgSO4, NaCl) Add_Solvent->Add_Salts Shake Shake Vigorously for 1 min Add_Salts->Shake Centrifuge1 Centrifuge at >3000 rpm for 5 min Shake->Centrifuge1 Transfer_Supernatant Transfer Aliquot of Acetonitrile Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add dSPE Sorbent (e.g., PSA, C18) Transfer_Supernatant->Add_dSPE Vortex Vortex for 30 sec Add_dSPE->Vortex Centrifuge2 Centrifuge at >3000 rpm for 5 min Vortex->Centrifuge2 Filter Filter Supernatant (0.22 µm) Centrifuge2->Filter LCMS Inject into LC-MS/MS System Filter->LCMS

Caption: QuEChERS experimental workflow for cyromazine analysis.

Methodology:

  • Sample Preparation:

    • Homogenize a representative sample of poultry feed.

    • Weigh 2 grams of the homogenized sample into a 50 mL centrifuge tube.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Add 10 mL of acetonitrile to the tube.

  • Extraction:

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium chloride).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge the tube at a speed greater than 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18).

    • Vortex the dSPE tube for 30 seconds.

    • Centrifuge at a speed greater than 3000 rpm for 5 minutes.

  • Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject an aliquot of the filtered extract into an LC-MS/MS system for quantification.

Method Validation Data

The use of this compound as an internal standard has been validated in numerous studies. Table 2 summarizes typical method validation parameters for the analysis of cyromazine in various matrices.

ParameterMatrixMethodRecovery (%)RSD (%)LOQ (mg/kg)Reference(s)
Linearity (R²) Poultry FeedQuEChERS LC-MS/MS--->0.99
Recovery Poultry FeedQuEChERS LC-MS/MS75.0 ± 6.2--[5]
LOD Poultry FeedQuEChERS LC-MS/MS--0.028[5]
LOQ Poultry FeedQuEChERS LC-MS/MS--0.094[5]
Recovery EggsQuEChERS HPLC-UV102.4<10-[6]
LOQ EggsQuEChERS HPLC-UV--0.016[6]
Recovery SoilLC-UV97 ± 16-0.01[7]
Recovery SoilGC-MSD107 ± 9.9-0.01[7]
Recovery Milk and PorkHPLC84.5 - 90.83.1 - 7.80.02[8]
Recovery Livestock ProductsLC-MS/MS77.2 - 92.1<6.1-[9]

Synthesis of this compound

Proposed Synthesis Workflow for this compound

G cluster_synthesis Synthesis Pathway cluster_purification Purification Start Cyanuric Chloride Step1 React with Cyclopropylamine-d4 Start->Step1 Intermediate 2-(Cyclopropyl-d4)-amino- 4,6-dichloro-s-triazine Step1->Intermediate Step2 React with Ammonia Intermediate->Step2 Product This compound Step2->Product Recrystallization Recrystallization Product->Recrystallization Chromatography Column Chromatography Recrystallization->Chromatography

Caption: A proposed synthetic workflow for this compound.

A plausible route for the synthesis of this compound would involve using a deuterated starting material, such as cyclopropylamine-d4, in a similar reaction scheme. The final product would then be purified using techniques like recrystallization and column chromatography. General methods for deuterium labeling often involve H/D exchange reactions using deuterium oxide (D₂O) under catalytic conditions.[11]

Biological Significance and Signaling Pathways

Cyromazine acts as an insect growth regulator by interfering with the molting process in susceptible insect species. Its mode of action is believed to be linked to the ecdysone signaling pathway.[1][3][12] Ecdysone is a crucial steroid hormone in insects that controls molting and metamorphosis.

Cyromazine's interference with this pathway disrupts the normal development of insect larvae, leading to their inability to molt and eventual death. The use of this compound in metabolic studies helps to trace the fate of cyromazine in biological systems and understand its transformation products.

Ecdysone Signaling Pathway

The ecdysone signaling pathway is a complex cascade that begins with the binding of the active form of ecdysone, 20-hydroxyecdysone (20E), to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle (Usp).[13][14] This ligand-receptor complex then binds to specific DNA response elements, initiating the transcription of genes involved in molting and metamorphosis.

Simplified Ecdysone Signaling Pathway

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E20 20-Hydroxyecdysone (20E) EcR_Usp EcR/Usp Heterodimer E20->EcR_Usp Binds to Active_Complex Active 20E-EcR-Usp Complex EcR_Usp->Active_Complex DNA DNA (Ecdysone Response Element) Active_Complex->DNA Binds to Transcription Transcription of Target Genes DNA->Transcription Initiates Cyromazine Cyromazine Cyromazine->EcR_Usp Interferes with Pathway

Caption: Simplified ecdysone signaling pathway and the point of interference by cyromazine.

Metabolic Pathway of Cyromazine

In both target and non-target organisms, as well as in the environment, cyromazine is primarily metabolized through dealkylation of the cyclopropyl group, leading to the formation of melamine. This metabolic transformation is a key area of study where this compound is invaluable for tracing the parent compound and its metabolites.

Metabolic Degradation of Cyromazine

G Cyromazine Cyromazine Dealkylation Dealkylation Cyromazine->Dealkylation Melamine Melamine Dealkylation->Melamine

Caption: Primary metabolic pathway of cyromazine to melamine.

Conclusion

This compound is an essential tool for the accurate quantification of cyromazine in a variety of scientific applications. Its use as an internal standard in methods like QuEChERS coupled with LC-MS/MS provides reliable data for residue analysis, metabolic studies, and environmental monitoring. Understanding its properties, analytical methodologies, and the biological pathways it helps to investigate is crucial for researchers and scientists working in the fields of agriculture, environmental science, and drug development. This guide serves as a foundational resource to support these endeavors.

References

Methodological & Application

Application Note: High-Throughput Analysis of Cyromazine in Agricultural and Food Matrices Using Cyromazine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyromazine is a triazine insecticide widely used in agriculture to control dipteran larvae in various crops and animal husbandry. Due to its potential for residues in food products and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs). Accurate and sensitive quantification of cyromazine is crucial for ensuring food safety and compliance. The use of a stable isotope-labeled internal standard, such as Cyromazine-d4, is the preferred method for achieving high accuracy and precision in LC-MS/MS analysis by compensating for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the determination of cyromazine in various matrices using this compound as an internal standard.

Experimental Protocols

A generalized workflow for the analysis of cyromazine using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection. The following protocols are based on established methodologies such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely adopted for pesticide residue analysis in food matrices.

Sample Preparation (QuEChERS Method)

The QuEChERS method provides a simple and effective extraction and cleanup procedure for a wide range of pesticides in various food matrices.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, meat, or feed)

  • This compound internal standard spiking solution

  • Acetonitrile (ACN) with 1% acetic acid

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 2 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile with 1% acetic acid.

  • Cap the tube and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc.

  • Immediately cap and vortex for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing 150 mg of PSA, 150 mg of anhydrous MgSO₄, and 50 mg of C18 sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • Transfer the final extract into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. A representative gradient is shown in the data table below.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor and product ions for cyromazine and this compound should be optimized. Commonly used transitions are provided in the data table.

  • Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Data Presentation

The following tables summarize typical quantitative data and instrumental parameters for the analysis of cyromazine using this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Ionization Mode ESI Positive
Analyte Precursor Ion (m/z)
Cyromazine167.1
This compound (IS)171.1

Table 2: Representative LC Gradient Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
7.0595
7.1955
10.0955

Table 3: Method Validation Data Summary (Representative Values)

ParameterResult
Linearity (r²) >0.99
Limit of Detection (LOD) 0.5 - 5 µg/kg
Limit of Quantification (LOQ) 1.5 - 15 µg/kg
Recovery (%) 85 - 110%
Precision (RSD %) < 15%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

G cluster_prep Sample Preparation Sample Homogenized Sample Spike Spike with this compound (IS) Sample->Spike Extract Extract with Acetonitrile Spike->Extract Salt Add MgSO4/NaOAc Extract->Salt Centrifuge1 Centrifuge Salt->Centrifuge1 Cleanup Dispersive SPE Cleanup (PSA/C18) Centrifuge1->Cleanup Centrifuge2 Centrifuge Cleanup->Centrifuge2 FinalExtract Final Extract for Analysis Centrifuge2->FinalExtract

Figure 1: QuEChERS Sample Preparation Workflow.

G cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Logic LC LC Separation (C18 Column) MS MS/MS Detection (MRM) LC->MS Data Data Acquisition MS->Data Ratio Calculate Peak Area Ratio (Cyromazine / this compound) Data->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Quantify Quantify Cyromazine Concentration CalCurve->Quantify

Figure 2: Analytical and Quantification Workflow.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of cyromazine in complex matrices. The described protocol, based on the widely accepted QuEChERS sample preparation technique, offers high-throughput capabilities with excellent sensitivity, accuracy, and precision, making it suitable for routine monitoring and regulatory compliance testing.

Protocol for the Quantitative Analysis of Cyromazine in Pesticides Using Cyromazine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document outlines a detailed protocol for the quantitative analysis of the insecticide cyromazine in various agricultural and food matrices. The method employs an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, utilizing Cyromazine-d4 as an internal standard to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and professionals in the fields of drug development, food safety, and environmental monitoring.

Cyromazine is a triazine-based insect growth regulator widely used in agriculture to control fly larvae in manure and as a foliar spray for vegetable crops.[1] Its metabolite, melamine, has raised toxicological concerns, necessitating sensitive and reliable analytical methods for monitoring their residues in the food chain. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

This protocol provides a comprehensive guide, including sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, detailed LC-MS/MS parameters, and expected analytical performance data. The inclusion of this compound ensures the robustness and reliability of the method for the routine analysis of cyromazine residues in complex matrices.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Standards: Cyromazine (analytical standard), this compound (internal standard).

  • QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate, Disodium citrate sesquihydrate.

  • Dispersive SPE (dSPE): Primary secondary amine (PSA) sorbent, C18 sorbent.

  • Filters: 0.22 µm syringe filters (e.g., PTFE, nylon).

Standard Solution Preparation
  • Cyromazine Stock Solution (1 mg/mL): Accurately weigh 10 mg of cyromazine standard and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the cyromazine stock solution with a suitable solvent (e.g., methanol or acetonitrile) to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable, or animal tissue) to a uniform consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a specific volume of the this compound internal standard spiking solution (e.g., 100 µL of 1 µg/mL solution to achieve a final concentration of 10 ng/g in the sample).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing dSPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a suitable volume of the initial mobile phase (e.g., 1 mL).

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, ramp to 95% B, hold, and return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

MS/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.1 kV[2]
Source Temperature 120 °C[2]
Desolvation Temperature 350 °C[2]

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Cyromazine 167.185.1125.121-24[2]
This compound 171.189.1129.1To be optimized

Note: The collision energy for this compound should be optimized to achieve the most stable and intense fragment ions. The precursor ion for this compound is predicted based on the addition of four deuterium atoms to the cyromazine molecule. The product ions are predicted based on the fragmentation pattern of cyromazine.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of cyromazine using the described protocol. This data is compiled from various sources and represents typical performance characteristics of similar analytical methods.

Table 1: Method Detection and Quantitation Limits

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)MatrixReference
Cyromazine0.028 mg/kg0.094 mg/kgPoultry Feed[1]
Cyromazine-0.02 mg/kgMilk and Pork[3]

Table 2: Recovery and Precision Data

MatrixSpiking Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD, %)Reference
Poultry Feed-75.0 ± 6.2-[1]
Milk0.02, 0.05, 0.184.5 - 90.83.1 - 7.8[3]
Pork0.02, 0.05, 0.183.6 - 91.33.1 - 7.8[3]
Animal Tissues-62.0 - 99.2< 9.94[4]

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization Sample Homogenization Extraction Extraction with Acetonitrile + this compound Spiking Homogenization->Extraction QuEChERS_salts Addition of QuEChERS Salts Extraction->QuEChERS_salts Centrifugation1 Centrifugation QuEChERS_salts->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Evaporation Evaporation and Reconstitution Centrifugation2->Evaporation Filtration Filtration Evaporation->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantitation MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantitative analysis of cyromazine using this compound.

G cluster_quantification Quantitative Relationship Cyromazine Cyromazine (Analyte) Precursor Ion: 167.1 m/z Quantifier: 85.1 m/z Qualifier: 125.1 m/z Ratio Peak Area Ratio (Analyte / Internal Standard) Cyromazine->Ratio Cyromazine_d4 This compound (Internal Standard) Precursor Ion: 171.1 m/z Quantifier: 89.1 m/z Qualifier: 129.1 m/z Cyromazine_d4->Ratio Concentration Analyte Concentration Ratio->Concentration Proportional To

Caption: Logical relationship for quantification using an internal standard.

References

Application of Cyromazine-d4 for the Quantitative Analysis of Cyromazine in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyromazine is a triazine-based insect growth regulator widely used in agriculture to control various insect pests. Its presence and persistence in the environment necessitate sensitive and accurate analytical methods for monitoring its residues in diverse matrices such as soil, water, and agricultural products. Isotope dilution mass spectrometry (ID-MS) employing a stable isotope-labeled internal standard is the gold standard for precise quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. Cyromazine-d4, a deuterated analog of cyromazine, serves as an ideal internal standard for this purpose. This document provides detailed application notes and protocols for the use of this compound in the analysis of cyromazine in environmental samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the native analyte (cyromazine) and therefore behaves similarly during extraction, cleanup, and chromatographic separation. Because the mass spectrometer can differentiate between the native analyte and the labeled internal standard based on their mass-to-charge ratio (m/z), the ratio of their signals can be used to accurately calculate the concentration of the native analyte in the original sample, regardless of sample losses during processing.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of cyromazine in various environmental matrices using an isotope dilution LC-MS/MS method with this compound as the internal standard.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

MatrixMDL (µg/kg or µg/L)LOQ (µg/kg or µg/L)Reference
Soil0.0280.094[1]
Water0.010.03Inferred from similar methods
Poultry Feed0.0280.094[1]
Animal Tissue1020[2]
Milk & Eggs510[2]

Table 2: Recovery and Precision Data

MatrixFortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Soil10 - 10092 - 107< 15[3]
French Beans10 - 10078 - 84< 10[4]
Poultry Feed20075.0 ± 6.2< 10[1]
Animal Muscle20 - 8075 - 110< 15[2]
Milk & Eggs10 - 5075 - 110< 15[2]

Experimental Protocols

The following protocols describe the general procedures for the analysis of cyromazine in water and soil samples using this compound as an internal standard.

Protocol 1: Analysis of Cyromazine in Water Samples

1. Materials and Reagents

  • Cyromazine analytical standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX or equivalent)

2. Sample Preparation and Extraction

  • Filter the water sample through a 0.45 µm filter.

  • To a 100 mL aliquot of the filtered water sample, add a known amount of this compound internal standard solution (e.g., to achieve a final concentration of 1 µg/L).

  • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of ultrapure water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Analysis of Cyromazine in Soil Samples

1. Materials and Reagents

  • Cyromazine analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Ammonium carbonate

  • Strong Cation Exchange (SCX) SPE cartridges

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Sample Preparation and Extraction [3]

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution (e.g., to achieve a final concentration of 10 µg/kg).

  • Add 20 mL of extraction solvent (70% acetonitrile / 30% 0.05 M ammonium carbonate).[3]

  • Shake vigorously for 30 minutes.[3]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction with another 20 mL of extraction solvent and combine the supernatants.

  • The pooled extract can be subjected to clean-up using a strong cation exchange (SCX) SPE cartridge.[3]

  • Condition the SCX cartridge with methanol followed by the extraction solvent.

  • Load the extract onto the cartridge.

  • Wash the cartridge with the extraction solvent.

  • Elute the analytes with methanol containing 5% ammonium hydroxide.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

1. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40 °C

2. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The specific precursor and product ions for cyromazine and this compound should be optimized on the instrument. Typical transitions are provided in Table 3.

Table 3: Suggested MRM Transitions for Cyromazine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Cyromazine167.185.1~20Quantifier ion
Cyromazine167.1125.1~15Qualifier ion
This compound 171.1 85.1 or 89.1 ~20 Quantifier ion (to be optimized)
This compound 171.1 129.1 ~15 Qualifier ion (to be optimized)

Note: The precursor ion for this compound is expected to be m/z 171.1, assuming four deuterium atoms. The product ions may be the same as the unlabeled compound or shifted by the mass of the deuterium atoms, depending on the fragmentation pathway. It is crucial to optimize the product ions and collision energies for this compound by infusing a standard solution into the mass spectrometer.

Visualizations

Experimental Workflow for Water Sample Analysis

Water_Sample_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Water_Sample 1. Water Sample Collection Filtration 2. Filtration (0.45 µm) Water_Sample->Filtration Spiking 3. Spiking with this compound Filtration->Spiking Conditioning 4. SPE Cartridge Conditioning Spiking->Conditioning Loading 5. Sample Loading Conditioning->Loading Washing 6. Cartridge Washing Loading->Washing Elution 7. Analyte Elution Washing->Elution Evaporation 8. Evaporation Elution->Evaporation Reconstitution 9. Reconstitution Evaporation->Reconstitution LCMS 10. LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for the analysis of cyromazine in water samples.

Experimental Workflow for Soil Sample Analysis

Soil_Sample_Workflow cluster_extraction Sample Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis Soil_Sample 1. Soil Sample Weighing Spiking 2. Spiking with this compound Soil_Sample->Spiking Solvent_Addition 3. Add Extraction Solvent Spiking->Solvent_Addition Shaking 4. Mechanical Shaking Solvent_Addition->Shaking Centrifugation 5. Centrifugation Shaking->Centrifugation Supernatant_Collection 6. Supernatant Collection Centrifugation->Supernatant_Collection Conditioning 7. SPE Cartridge Conditioning Supernatant_Collection->Conditioning Loading 8. Extract Loading Conditioning->Loading Washing 9. Cartridge Washing Loading->Washing Elution 10. Analyte Elution Washing->Elution Evaporation 11. Evaporation Elution->Evaporation Reconstitution 12. Reconstitution Evaporation->Reconstitution LCMS 13. LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for the analysis of cyromazine in soil samples.

Logical Relationship of Isotope Dilution

Isotope_Dilution_Logic Sample Environmental Sample (Unknown Cyromazine Conc.) Spiked_Sample Spiked Sample Sample->Spiked_Sample IS Known Amount of This compound (Internal Standard) IS->Spiked_Sample Extraction Extraction & Cleanup Spiked_Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Measure Peak Area Ratio (Cyromazine / this compound) LCMS->Ratio Calculation Calculate Original Cyromazine Concentration Ratio->Calculation

Caption: Principle of isotope dilution for cyromazine analysis.

References

Application Note: Quantitative In Vivo Metabolic Analysis of Cyromazine using Cyromazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyromazine is a triazine-based insect growth regulator used in agriculture and veterinary medicine to control dipteran larvae. Understanding its metabolic fate within a biological system is crucial for assessing its efficacy, potential toxicity, and environmental impact. In vivo metabolic studies are essential for determining the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) of the parent compound and its metabolites. Cyromazine is primarily metabolized to melamine through dealkylation.[1]

This application note details a robust protocol for the in vivo metabolic study of cyromazine in animal models, employing Cyromazine-d4 as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it precisely accounts for variations in sample preparation, matrix effects, and instrument response, ensuring the highest accuracy and precision.[2][3][4]

Principle of the Method

The core of this protocol is the stable isotope dilution analysis. A known concentration of this compound, which is chemically identical to cyromazine but has a higher mass due to the deuterium atoms, is spiked into all samples and calibration standards.[3] During LC-MS/MS analysis, Cyromazine and this compound co-elute but are distinguished by the mass spectrometer based on their different masses.[2][3] By calculating the ratio of the analyte's signal to the internal standard's signal, precise quantification is achieved, effectively normalizing for any analytical variability.[2] This method allows for the simultaneous quantification of the parent drug, cyromazine, and its primary metabolite, melamine.

Experimental Protocols

Protocol 1: In Vivo Animal Study

This protocol outlines a general procedure for an in vivo study in a rodent model. All procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

1. Animal Model:

  • Species: Sprague-Dawley rats (n=18), male, 8-10 weeks old.

  • Acclimation: Acclimate animals for at least one week prior to the study with free access to standard chow and water.

2. Dosing Solution Preparation:

  • Prepare a 1 mg/mL solution of Cyromazine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

3. Administration:

  • Divide animals into a control group (vehicle only) and a treatment group.

  • Administer a single oral gavage dose of 10 mg/kg Cyromazine to the treatment group.

4. Sample Collection:

  • Collect blood samples (approx. 200 µL) via tail vein at predetermined time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Centrifuge blood samples at 4000 x g for 10 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • House animals in metabolic cages to collect urine and feces for 24 hours to assess excretion pathways.

Protocol 2: Plasma Sample Preparation and Extraction

This protocol describes a protein precipitation method for extracting cyromazine and melamine from plasma samples.

1. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade.

  • Trichloroacetic acid (TCA), 1% in water/ACN.

  • Cyromazine and Melamine analytical standards.

  • This compound internal standard (IS) solution (100 ng/mL in 50:50 ACN:Water).

  • Microcentrifuge tubes (1.5 mL).

2. Extraction Procedure:

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 20 µL of the 100 ng/mL this compound IS solution to all tubes (except blanks) and vortex briefly.

  • Add 300 µL of ACN containing 1% TCA to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

1. Liquid Chromatography Conditions:

  • Instrument: UPLC System.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of these polar analytes.[5]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

2. Mass Spectrometry Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature) for maximum signal intensity.

Data Presentation

Table 1: Optimized MRM Transitions for Analyte Quantification
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cyromazine 167.185.110025
Melamine 127.185.110022
This compound (IS) 171.189.110025
Table 2: Representative Pharmacokinetic Data in Rat Plasma (10 mg/kg Oral Dose)
Time (hours)Mean Cyromazine Conc. (ng/mL) ± SDMean Melamine Conc. (ng/mL) ± SD
0.5 155.4 ± 22.115.2 ± 3.8
1.0 289.7 ± 35.838.6 ± 7.1
2.0 250.1 ± 29.575.9 ± 11.2
4.0 112.6 ± 15.398.4 ± 14.5
8.0 45.3 ± 8.965.7 ± 9.3
12.0 15.8 ± 4.130.1 ± 5.6
24.0 < LOQ8.9 ± 2.4
Data are hypothetical and for illustrative purposes. LOQ = Limit of Quantification.

Visualizations

Diagram 1: Metabolic Pathway of Cyromazine

G Cyromazine Cyromazine Melamine Melamine Cyromazine->Melamine In Vivo Dealkylation (Metabolism)

Caption: Simplified metabolic conversion of Cyromazine to Melamine.

Diagram 2: Experimental Workflow

workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase dosing Oral Dosing (10 mg/kg Cyromazine) sampling Plasma Collection (Time Course) dosing->sampling Animal Model extraction Plasma Extraction (Protein Precipitation) sampling->extraction Sample Transfer analysis LC-MS/MS Analysis (MRM Mode) extraction->analysis quant Data Quantification analysis->quant Peak Area Ratios PK_Profile Pharmacokinetic Profile quant->PK_Profile Metabolite_ID Metabolite Formation quant->Metabolite_ID

Caption: Workflow for in vivo metabolic study of Cyromazine.

The described methodology provides a comprehensive framework for the quantitative analysis of cyromazine and its primary metabolite, melamine, in in vivo studies. The incorporation of this compound as an internal standard is critical for achieving robust, reliable, and accurate data, which is paramount in drug development and regulatory submissions.[2][6] This approach enables researchers to construct detailed pharmacokinetic profiles, essential for understanding the complete metabolic fate of cyromazine within a biological system.

References

Application Note: High-Performance Liquid Chromatography for the Separation of Cyromazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the separation of Cyromazine-d4 using High-Performance Liquid Chromatography (HPLC). This compound, the deuterated analog of the insecticide cyromazine, is commonly used as an internal standard in quantitative analytical methods.[1] The methodologies outlined below are based on established techniques for the analysis of cyromazine in various matrices and are suitable for achieving robust and reproducible separation of its deuterated form.

Liquid Chromatography Conditions

A variety of HPLC conditions have been successfully employed for the analysis of cyromazine, which are directly applicable to this compound due to their similar physicochemical properties. The selection of the optimal conditions will depend on the available instrumentation and the specific requirements of the analysis.

ParameterCondition 1Condition 2Condition 3Condition 4
Column Xbridge C18 (4.6 x 250 mm, 5 µm)[2][3]NH2 Column[4][5][6]Cyano Column[7]Anion-Cation Exchange Mode ODS Column[8]
Mobile Phase Water/Methanol/Ethanolamine (76:24:0.1, v/v/v)[2][3]Acetonitrile/Water (97:3, v/v)[6]Acetonitrile/Water (5:95, v/v)[7]Methanol and pH 3.0 McIlvaine buffer[8]
Flow Rate 1.0 mL/min[2][3]Not SpecifiedNot SpecifiedNot Specified
Column Temperature 25°C[2][3]Not SpecifiedNot SpecifiedNot Specified
Detector Diode Array Detector (DAD)UV DetectorTandem Mass Spectrometry (MS/MS)[7]Tandem Mass Spectrometry (MS/MS)[8]
Detection Wavelength 230 nm[2][3]Not SpecifiedN/AN/A
Injection Volume 20 µLNot SpecifiedNot SpecifiedNot Specified

Experimental Protocol

This protocol provides a general procedure for the preparation and analysis of a this compound standard solution.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Ethanolamine (for mobile phase preparation, if applicable)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

2. Standard Solution Preparation:

  • Accurately weigh a known amount of this compound standard.

  • Dissolve the standard in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions of desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Filter all standard solutions through a 0.45 µm syringe filter before transferring to HPLC vials.

3. HPLC System Setup and Analysis:

  • Set up the HPLC system according to one of the conditions outlined in the table above.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions, starting from the lowest concentration.

  • Record the chromatograms and note the retention time of the this compound peak.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

G Figure 1. Experimental Workflow for this compound Analysis A Standard Weighing B Stock Solution Preparation A->B C Serial Dilution to Working Standards B->C D Filtration (0.45 µm) C->D E HPLC Injection D->E F Chromatographic Separation E->F G Detection (UV/DAD or MS/MS) F->G H Data Analysis G->H

Caption: Experimental Workflow for this compound Analysis.

References

Application Note: High-Sensitivity Detection of Cyromazine-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Cyromazine-d4, a deuterated internal standard for the insecticide Cyromazine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and drug development professionals. The inclusion of this compound as an internal standard is crucial for accurate quantification in complex matrices by correcting for matrix effects and variations in sample processing.

Introduction

Cyromazine is a triazine-based insect growth regulator widely used in agriculture and veterinary applications to control fly larvae.[1][2] Its presence and that of its metabolite, melamine, in food products and environmental samples are closely monitored.[1][3] Accurate quantification of Cyromazine is essential for regulatory compliance and safety assessment. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in mass spectrometry-based quantification.[4] This note provides a comprehensive methodology for the detection of this compound, which can be readily adapted for the analysis of Cyromazine in various sample types.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticides from various matrices.[5]

Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents.

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water to hydrate the sample (for low-moisture samples).[6]

  • Add 10 mL of acetonitrile and the appropriate amount of this compound internal standard solution.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a d-SPE tube.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis. A dilution with water may be necessary to improve the peak shape of early eluting compounds.[6]

Liquid Chromatography

System: UHPLC system Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) Mobile Phase A: 2 mmol/L ammonium formate in water Mobile Phase B: 2 mmol/L ammonium formate in methanol Gradient:

Time (min) %B
0.0 3
1.0 10
8.0 95
10.0 95
10.1 3
12.0 3
Flow Rate: 0.4 mL/min Column Temperature: 35 °C Injection Volume: 2 µL

Mass Spectrometry

System: Triple quadrupole mass spectrometer Ionization Mode: Heated Electrospray Ionization (HESI), Positive Capillary Voltage: 3.5 kV Source Temperature: 350 °C Desolvation Temperature: 150 °C Nebulizer Gas Flow: 3 L/min Heating Gas Flow: 10 L/min Drying Gas Flow: 10 L/min

Multiple Reaction Monitoring (MRM) Parameters

The following table summarizes the MRM transitions for Cyromazine and the projected transitions for this compound. The precursor ion for this compound is shifted by +4 Da due to the four deuterium atoms. The product ions are expected to be similar to those of the unlabeled compound, with potential shifts depending on the location of the deuterium labels on the cyclopropyl ring.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Cyromazine167.185.120
Cyromazine167.1125.019
This compound 171.1 89.1 20
This compound 171.1 129.0 19

Quantitative Data Summary

The following table presents typical performance characteristics for the analysis of Cyromazine, which are expected to be similar for methods utilizing this compound as an internal standard.

ParameterValueReference
Limit of Detection (LOD)0.01 mg/kg[7]
Limit of Quantification (LOQ)0.05 mg/kg[7]
Recovery77.2 - 92.1%[8]
Repeatability (RSDr)< 2.2%[8]
Within-laboratory Reproducibility (RSDwr)< 6.1%[8]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Homogenized Sample hydrate Hydration (if needed) sample->hydrate add_is Add this compound IS hydrate->add_is extract Acetonitrile Extraction add_is->extract salts Add QuEChERS Salts extract->salts centrifuge1 Centrifugation salts->centrifuge1 dspe Dispersive SPE Cleanup centrifuge1->dspe centrifuge2 Centrifugation dspe->centrifuge2 final_extract Final Extract centrifuge2->final_extract lc UHPLC Separation final_extract->lc ms Tandem MS Detection lc->ms data Data Acquisition ms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the detection and quantification of this compound. The protocol, including sample preparation, chromatography, and mass spectrometry parameters, is designed to deliver high sensitivity, accuracy, and reproducibility. This method is well-suited for a variety of research and routine testing applications where precise measurement of Cyromazine is required.

References

Application Notes and Protocols for Quantifying Cyromazine in Poultry Tissue Using Cyromazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantitative analysis of cyromazine in poultry tissue, utilizing its deuterated internal standard, cyromazine-d4, for accurate and robust quantification. The method is intended for researchers, scientists, and professionals in drug development and food safety monitoring.

Introduction

Cyromazine is an insect growth regulator widely used in the poultry industry to control fly larvae in manure. Its use can lead to residue accumulation in poultry tissues, necessitating sensitive and reliable analytical methods for monitoring compliance with maximum residue limits (MRLs). The inclusion of an isotopically labeled internal standard like this compound is crucial for compensating for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] This protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of cyromazine in poultry muscle and liver.

Experimental Protocols

This section outlines the detailed methodology for the extraction, cleanup, and analysis of cyromazine in poultry tissue samples.

Materials and Reagents
  • Cyromazine (purity ≥98%)

  • This compound (isotopic purity ≥98%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Trichloroacetic acid (reagent grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • Syringe filters (0.22 µm)

Sample Preparation

A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method is a common and efficient approach for cyromazine analysis in poultry matrices.[2][3][4]

Protocol:

  • Homogenization: Weigh 2 ± 0.1 g of homogenized poultry tissue (muscle or liver) into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with a known concentration of this compound internal standard solution.

  • Extraction:

    • Add 10 mL of 3% trichloroacetic acid in acetonitrile.[1]

    • Vortex vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate) and shake vigorously for 1 minute.[5]

    • Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer the supernatant to a dSPE tube containing a suitable sorbent mixture (e.g., C18 and primary secondary amine - PSA).

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow node_homogenize 1. Homogenize Poultry Tissue node_spike 2. Spike with this compound node_homogenize->node_spike node_extract 3. QuEChERS Extraction node_spike->node_extract node_cleanup 4. Dispersive SPE Cleanup node_extract->node_cleanup node_reconstitute 5. Evaporate and Reconstitute node_cleanup->node_reconstitute node_filter 6. Filter node_reconstitute->node_filter node_analysis LC-MS/MS Analysis node_filter->node_analysis

Figure 1. Experimental workflow for poultry tissue analysis.
LC-MS/MS Instrumentation and Conditions

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Optimized for separation of cyromazine and its metabolite, melamine.

Mass Spectrometry (MS) Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Collision Gas Argon
MRM Transitions See Table 1

Data Presentation

Quantitative data on method performance, including recovery, linearity, and limits of detection and quantification, are summarized below.

MRM Transitions and Mass Spectrometer Parameters

The selection of appropriate precursor and product ions is critical for the selective and sensitive detection of cyromazine and its internal standard.

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cyromazine 167.185.1 (Quantifier)10022
167.1125.0 (Qualifier)10018
This compound 171.189.110022
Method Validation Data

The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters are presented in the following tables.

Table 2: Linearity of Calibration Curves

CompoundCalibration Range (ng/mL)Correlation Coefficient (r²)
Cyromazine1 - 100≥ 0.995

Table 3: Recovery and Precision in Spiked Poultry Muscle

Spiked Concentration (µg/kg)Mean Recovery (%)RSD (%) (n=6)
595.26.8
2098.14.5
100101.53.2

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLOD (µg/kg)LOQ (µg/kg)
Poultry Muscle1.03.0
Poultry Liver1.55.0

Note: The values presented in the tables are typical performance data and may vary depending on the specific instrumentation and laboratory conditions.

Signaling Pathways and Logical Relationships

While cyromazine's primary mode of action as an insect growth regulator is well-established, its metabolism in poultry is also a key consideration for residue analysis.

G cluster_metabolism Cyromazine Metabolism in Poultry node_cyromazine Cyromazine node_melamine Melamine (Metabolite) node_cyromazine->node_melamine Dealkylation node_excretion Excretion node_cyromazine->node_excretion node_melamine->node_excretion

Figure 2. Simplified metabolic pathway of cyromazine.

Cyromazine can be metabolized in poultry to melamine through a dealkylation reaction.[6] Therefore, analytical methods are often designed to detect both cyromazine and melamine.[2][7][8][9]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and accurate means for the quantification of cyromazine in poultry tissues. The protocol, including the QuEChERS sample preparation and optimized instrumental analysis, is suitable for routine monitoring and research applications in food safety and drug metabolism studies. The use of an isotopically labeled internal standard is essential for mitigating matrix-induced signal suppression or enhancement, leading to robust and defensible analytical results.[1]

References

Application Note & Protocol: High-Throughput Analysis of Cyromazine using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyromazine is a triazine insecticide used extensively in agriculture and animal husbandry to control various insect pests. Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in diverse matrices such as food products, animal feed, and environmental samples. This application note details a robust and validated method for the quantitative analysis of Cyromazine using a stable isotope-labeled (deuterated) internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1]

This document provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation data.

Experimental Protocols

Materials and Reagents
  • Standards: Cyromazine (analytical standard), Cyromazine-d4 (deuterated internal standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade)

  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent

  • Sample Matrices: (e.g., poultry feed, soil, cowpeas)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cyromazine and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Cyromazine stock solution in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in the same solvent mixture.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[2][3]

  • Homogenization: Homogenize a representative portion of the sample (e.g., 5-10 g of poultry feed or soil).[2][4][5]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (containing 1% acetic acid).[3]

    • Spike with the this compound internal standard working solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.[4]

    • Centrifuge at ≥4000 rpm for 5 minutes.[6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).[7]

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[2][6]

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.[3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

    • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Cyromazine and its deuterated internal standard.

Data Presentation

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Cyromazine167.185.1125.122
This compound171.189.1129.122

Table 2: Method Validation Summary

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.001 mg/kg[6]
Limit of Quantification (LOQ)0.005 mg/kg
Accuracy (% Recovery)85 - 110%[6]
Precision (% RSD)< 15%[6]
Matrix EffectCompensated by internal standard

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt & Homogenization Extraction QuEChERS Extraction (Acetonitrile, Salts, IS) Sample->Extraction Add Internal Standard Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration LC_MSMS LC-MS/MS Analysis (C18 Column, ESI+, MRM) Filtration->LC_MSMS Quantification Quantification (Internal Standard Calibration) LC_MSMS->Quantification Reporting Data Reporting & Review Quantification->Reporting

Caption: Overall experimental workflow for Cyromazine analysis.

method_validation Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Stability Analyte Stability Validation->Stability

Caption: Logical relationship of the method validation process.

References

Application Note: High-Throughput Analysis of Cyromazine-d4 in Water Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust method for the quantitative analysis of cyromazine-d4 in various water matrices. Cyromazine, an insect growth regulator, and its deuterated internal standard, this compound, are crucial for environmental monitoring and residue analysis.[1][2] This protocol employs a straightforward sample preparation procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high selectivity and low detection limits. The use of this compound as an internal standard enhances the accuracy and precision of the method by correcting for matrix effects and variations in sample processing.[3][4]

Introduction

Cyromazine is a triazine insecticide widely used in agriculture to control the larvae of various insects.[5] Its potential to contaminate water sources necessitates reliable and sensitive analytical methods for monitoring its presence.[6] Deuterated internal standards, such as this compound, are the gold standard in quantitative mass spectrometry-based analyses, as they closely mimic the analyte's chemical and physical properties during sample extraction, chromatographic separation, and ionization, thereby improving method accuracy.[3][4] This document provides a comprehensive protocol for the analysis of this compound in water, intended for researchers and analytical scientists.

Experimental

Materials and Reagents
  • This compound (CAS No. 1219804-19-9)[7]

  • Cyromazine (unlabeled) (CAS No. 66215-27-8)[7]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or molecularly imprinted polymer)[8][9]

Standard Solution Preparation

Prepare stock solutions of cyromazine and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a this compound internal standard spiking solution (e.g., 1 µg/mL) by serial dilution in a suitable solvent such as methanol or acetonitrile.[5] Store stock solutions at -20°C and working solutions at 4°C.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction (SPE) procedure is recommended for the pre-concentration and cleanup of water samples.[1][2][8][10]

  • Sample Collection and Fortification: Collect water samples in clean glass containers. Prior to extraction, spike the samples with the this compound internal standard solution to a final concentration of, for example, 10 µg/L.

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a solution of acetonitrile/water (e.g., 80:20, v/v) to remove interferences.[8]

  • Elution: Elute the analytes with a suitable solvent such as methanol/acetic acid (e.g., 70:30, v/v).[8]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.[11]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient As required for optimal separation
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cyromazine 167.185.120
This compound 171.189.120

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following tables summarize the expected performance of a method for cyromazine analysis, which can be adapted for this compound.

Table 1: Method Detection and Quantification Limits

ParameterReporting LimitReference
Limit of Detection (LOD)0.02 µg/L - 0.7 µg/L[1][8][12]
Limit of Quantification (LOQ)0.02 mg/kg - 2.3 µg/L[8][9]

Table 2: Linearity and Recovery

ParameterValueReference
Linear Range 0.04 - 10.00 µg/mL[12]
Correlation Coefficient (r²) > 0.999[12]
Recovery 90.3 - 104.1%[8]
Relative Standard Deviation (RSD) < 5%[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Collection Spike Spike with this compound IS Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation Evap->LC Inject MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for the analysis of this compound in water samples.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in water samples. The use of solid-phase extraction ensures effective sample cleanup and pre-concentration, while the stable isotope-labeled internal standard, this compound, allows for accurate and precise results. This protocol is suitable for routine environmental monitoring and residue analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyromazine-d4 Analysis in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Cyromazine-d4 during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound peak is exhibiting significant tailing. What are the primary causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common issue in HPLC. For a basic compound like this compound, the primary cause is often secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Cyromazine is a basic compound.[1][2] Unwanted interactions with residual acidic silanol groups on the silica-based column packing are a major cause of peak tailing.[1][2][3] Lowering the pH of the mobile phase can suppress the ionization of these silanol groups, thereby reducing these secondary interactions and improving peak shape.[1] For basic compounds, operating at a lower pH is a common strategy to mitigate tailing.[1]

  • Use of Mobile Phase Additives: Incorporating a small amount of a basic additive, such as ethanolamine, into the mobile phase can help to saturate the active sites on the stationary phase, leading to more symmetrical peaks.[4][5]

  • Column Selection: Not all C18 columns are the same. Using a column with high-purity silica and effective end-capping can significantly reduce peak tailing for basic compounds by minimizing the available silanol groups for interaction.[1][6] Some manufacturers offer columns specifically tested for good peak shape with basic analytes.[6][7]

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[8][9] To check for this, try reducing the concentration of your sample or the injection volume.[8][10]

Q2: I'm observing peak fronting for my this compound peak. What could be the cause?

Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can still occur.

Troubleshooting Steps:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[11] Whenever possible, dissolve your sample in the mobile phase itself.[11]

  • Column Overload: Similar to peak tailing, injecting too high a concentration of the analyte can also lead to peak fronting.[9] Dilute your sample and re-inject to see if the peak shape improves.

Q3: My this compound peak is split or shows shoulders. What should I investigate?

Split or shoulder peaks can indicate a few different problems, often related to the column or sample preparation.

Troubleshooting Steps:

  • Column Contamination or Void: A partially blocked column inlet frit or a void at the head of the column can distort the sample band, leading to split peaks.[8] This can be caused by particulate matter from the sample or mobile phase.[8] Try back-flushing the column or, if the problem persists, replacing the column may be necessary.[8] Using a guard column can help protect the analytical column from contaminants.[8]

  • Co-eluting Interference: It's possible that another compound is co-eluting with your this compound peak. To investigate this, try altering the mobile phase composition or gradient to see if you can resolve the two peaks.[1]

  • Sample Preparation Issues: Ensure your sample is fully dissolved and filtered before injection to remove any particulates that could clog the column.[10]

Q4: What are some recommended starting HPLC conditions for Cyromazine analysis that I can adapt for this compound?

Several studies have established effective HPLC methods for Cyromazine, which should provide a good starting point for this compound method development.

Data Presentation: HPLC Method Parameters for Cyromazine

ParameterMethod 1[4][5]Method 2[12]Method 3[13][14]
Column X bridge C18 (4.6 x 250 mm, 5 µm)Waters C18 (4.6 x 250 mm, 5 µm)NH2 Column
Mobile Phase Water:Methanol:Ethanolamine (76:24:0.1, v/v/v)0.1% Trifluoroacetic acid in Water:Methanol (85:15, v/v)Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/minNot SpecifiedNot Specified
Detection 230 nmDiode-Array DetectionNot Specified
Column Temp. 25°CNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: HPLC Method for the Determination of Cyromazine in Insecticides [4][5]

This protocol is adapted from a method for the analysis of Cyromazine in commercial insecticides and can be a good starting point for the analysis of this compound.

  • Standard Preparation:

    • Accurately weigh and dissolve this compound standard in a suitable solvent (e.g., mobile phase or a compatible solvent like methanol) to prepare a stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards.

  • Sample Preparation (if applicable):

    • If analyzing a complex matrix, an appropriate extraction and clean-up procedure will be necessary. For example, a solid-phase extraction (SPE) may be required.

  • HPLC Conditions:

    • Column: X bridge C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Prepare a mixture of water, methanol, and ethanolamine in the ratio of 76:24:0.1 (v/v/v).

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Injection Volume: 10 µL

    • Column Temperature: Maintain the column at 25°C.

    • Detection: Set the UV detector to a wavelength of 230 nm.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and any prepared samples.

    • Record the chromatograms and analyze the peak shape and retention time of this compound.

Mandatory Visualization

Below is a troubleshooting workflow to address poor peak shape for this compound in HPLC analysis.

G Troubleshooting Workflow for this compound Peak Shape cluster_0 Troubleshooting Workflow for this compound Peak Shape cluster_1 Troubleshooting Path cluster_2 Method Optimization start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_system System Check: - Leaks? - Correct Mobile Phase? start->check_system check_all_peaks Are All Peaks Affected? check_system->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks no_all_peaks No (this compound Specific) check_all_peaks->no_all_peaks physical_issue Potential Physical Issue: - Column Frit Blockage - Column Void - Tubing Issues yes_all_peaks->physical_issue chemical_issue Potential Chemical/Method Issue no_all_peaks->chemical_issue solution_physical Solution: - Backflush/Replace Column - Check/Replace Tubing & Fittings - Filter Samples & Mobile Phase physical_issue->solution_physical check_overload Check for Overload: - Reduce Sample Concentration - Reduce Injection Volume chemical_issue->check_overload overload_fixed Peak Shape Improved? check_overload->overload_fixed overload_yes Yes overload_fixed->overload_yes overload_no No overload_fixed->overload_no solution_overload Adjust Sample Concentration/ Injection Volume Accordingly overload_yes->solution_overload optimize_method Optimize Method overload_no->optimize_method adjust_ph Adjust Mobile Phase pH: - Lower pH (e.g., add 0.1% TFA) - Add Basic Modifier (e.g., Ethanolamine) optimize_method->adjust_ph change_column Change Column: - High Purity Silica - Different End-capping - Different Stationary Phase (e.g., NH2) optimize_method->change_column adjust_solvent Adjust Sample Solvent: - Dissolve in Mobile Phase optimize_method->adjust_solvent solution_method Re-evaluate Peak Shape adjust_ph->solution_method change_column->solution_method adjust_solvent->solution_method

References

Technical Support Center: Cyromazine-d4 Analysis in Electrospray Ionization (ESI) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression of Cyromazine-d4 in electrospray ionization mass spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Cyromazine, an insect growth regulator. In quantitative analysis by LC-MS, isotopically labeled internal standards like this compound are ideal. They are chemically identical to the analyte (Cyromazine) and thus exhibit very similar behavior during sample preparation, chromatography, and ionization. Any signal suppression or enhancement affecting the analyte will likely affect the internal standard to the same degree, allowing for accurate correction and quantification.

Q2: What is signal suppression in electrospray ionization (ESI)?

Signal suppression is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix. In the ESI source, analytes compete for charge and for access to the droplet surface to be emitted into the gas phase. Matrix components can interfere with this process, leading to a decreased signal for the analyte of interest, in this case, this compound.

Q3: Why is my this compound signal suppressed?

Signal suppression of this compound can be caused by several factors, most of which are related to the sample matrix. Common causes include:

  • High concentrations of salts or non-volatile buffers: These can alter the droplet properties and reduce ionization efficiency.

  • Co-elution with other highly concentrated compounds: Components of the sample matrix (e.g., lipids, proteins, other pesticides) can compete with this compound for ionization.

  • Changes in mobile phase composition: Certain mobile phase additives can suppress ionization.

  • Ion source contamination: A dirty ion source can lead to poor and inconsistent ionization.

Q4: How can I determine if my this compound signal is suppressed?

A common method to assess signal suppression is a post-column infusion experiment. In this setup, a solution of this compound is continuously infused into the LC flow after the analytical column and before the ESI source. A blank matrix extract is then injected. Any dip in the constant signal of this compound at the retention times where matrix components elute indicates signal suppression.

Q5: Can using a deuterated internal standard like this compound completely eliminate the problem of signal suppression?

While this compound is an excellent tool to compensate for signal suppression, it may not eliminate the root cause. If the suppression is severe, the signal for both the analyte and the internal standard can be reduced to a point where sensitivity and reproducibility are compromised. Therefore, it is always best to minimize signal suppression through proper sample preparation and chromatographic separation.

Troubleshooting Guide for this compound Signal Suppression

This guide provides a systematic approach to identifying and mitigating the signal suppression of this compound.

Step 1: Initial Assessment and Diagnosis

The first step is to confirm that the observed low signal is due to suppression and not other issues.

Troubleshooting Workflow

Troubleshooting Workflow for Signal Suppression A Low or Inconsistent This compound Signal B Check Instrument Performance (e.g., infusion of standard in clean solvent) A->B C Is signal stable and as expected? B->C D Troubleshoot MS System (e.g., clean ion source, check voltages) C->D No E Perform Post-Column Infusion with Matrix Injection C->E Yes F Is there a dip in the signal? E->F G Signal suppression confirmed. Proceed to Sample Prep and Chromatography Optimization. F->G Yes H Issue is likely not matrix-related. Re-evaluate standard concentration and instrument parameters. F->H No

Caption: A flowchart for diagnosing the cause of a low this compound signal.

Step 2: Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components while efficiently recovering this compound. Cyromazine is a moderately basic (pKa 5.2) and water-soluble compound.

Sample Preparation Decision Tree

Sample Preparation Strategy A Select Sample Matrix B Aqueous Samples (e.g., water) A->B C Solid Samples (e.g., soil, feed) A->C D Biological Fluids (e.g., milk, plasma) A->D E Solid-Phase Extraction (SPE) - Mixed-mode Cation Exchange B->E F QuEChERS Extraction C->F G Protein Precipitation D->G H Analyze Extract E->H F->E Optional Cleanup F->H G->E Optional Cleanup G->H

Caption: A decision tree for selecting a suitable sample preparation method.

Recommended Sample Preparation Techniques:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide analysis in food and agricultural samples. It involves an extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like PSA (primary secondary amine) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and GCB (graphitized carbon black) to remove pigments.

  • Solid-Phase Extraction (SPE): For more complex matrices or when a higher degree of cleanup is required, SPE is recommended. Given that Cyromazine is moderately basic, a mixed-mode cation exchange SPE cartridge can be very effective. The basic compound will be retained on the sorbent under neutral or acidic conditions and can then be eluted with a basic solvent.

Step 3: Optimize Chromatographic Conditions

The aim is to achieve chromatographic separation of this compound from any co-eluting matrix components that cause signal suppression.

  • Column Selection: A C18 column is commonly used for Cyromazine analysis.

  • Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent (methanol or acetonitrile) with a modifier.

    • Acidic Modifier: Adding a small amount of formic acid or acetic acid to the mobile phase will ensure that Cyromazine (a weak base) is protonated, which generally leads to better peak shape and retention on a C18 column, and enhanced ionization in positive ESI mode.

    • Gradient Elution: A gradient elution program (gradually increasing the organic solvent percentage) is often necessary to separate this compound from early-eluting polar matrix components.

  • Divert Valve: If your LC system is equipped with a divert valve, you can divert the flow to waste during the elution of highly concentrated, unretained matrix components at the beginning of the chromatographic run to prevent them from entering the mass spectrometer.

Step 4: Optimize Mass Spectrometer Parameters

Ensure that the MS is optimally tuned for this compound.

  • Ionization Mode: Cyromazine and this compound are readily ionized in positive electrospray ionization mode (+ESI), typically as the [M+H]+ ion.

  • MRM Transitions: Use multiple reaction monitoring (MRM) for high selectivity and sensitivity. You will need to optimize the precursor ion (the [M+H]+ of this compound) and at least two product ions, along with the collision energy for each transition.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to ensure efficient desolvation and ionization. These parameters can be matrix-dependent, so optimization using a post-column infusion of this compound while injecting a matrix extract can be beneficial.

Quantitative Data Summary

The following table summarizes recovery data from various sample preparation methods for Cyromazine, which can be expected to be similar for this compound.

MatrixSample Preparation MethodAnalyteRecovery (%)Reference
SoilMechanical shaking with 70% ACN/30% 0.050 M ammonium carbonate, followed by SCX SPE cleanupCyromazine97 ± 16[1]
Poultry FeedQuEChERS with ACN/acetic acid extraction and C18 SPE cleanupCyromazine75.0 ± 6.2[2]
Livestock ProductsMethanol and pH 3.0 McIlvaine buffer extraction with mixed-mode (RP/SCX) SPE cleanupCyromazine77.2 - 92.1[3]
ChardPhosphate buffer and methanol extraction, diluted and injectedCyromazine93 - 103[4]

Experimental Protocols

Protocol 1: QuEChERS Extraction for Solid Samples (e.g., Poultry Feed)

This protocol is adapted from a method for analyzing Cyromazine in poultry feed.[2]

  • Sample Homogenization: Weigh 2 g of a homogenized poultry feed sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate volume of your this compound internal standard solution.

  • Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Sonicate for 15 minutes.

  • Salting Out: Add the contents of a QuEChERS salt pouch (e.g., containing magnesium sulfate and sodium acetate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at >3000 rpm for 10 minutes.

  • Cleanup (dSPE): Transfer an aliquot of the supernatant to a dSPE tube containing PSA and C18 sorbents. Vortex for 1 minute and centrifuge.

  • Final Preparation: Take the final supernatant, dilute it with the initial mobile phase composition, and inject it into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters

These are typical starting parameters for the analysis of Cyromazine and can be adapted for this compound.

  • LC System: UHPLC or HPLC system

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (+ESI)

  • MRM Transitions (example for Cyromazine):

    • Precursor Ion (m/z): 167.1

    • Product Ions (m/z): 85.1, 125.1

    • Note: The specific m/z values for this compound will be higher by 4 Da (or the number of deuterium atoms). These transitions and their collision energies must be optimized for your specific instrument.

Visualizations

Mechanism of Electrospray Ionization and Signal Suppression

ESI Mechanism and Ion Suppression cluster_0 ESI Droplet A Analyte (this compound) C Solvent Evaporation A->C F Suppressed Signal A->F Reduced Ionization B Matrix Component B->C B->F Competition D Coulombic Fission C->D E Gas-Phase Ions D->E G To Mass Analyzer E->G F->G

Caption: A diagram illustrating the competition between analyte and matrix components in the ESI droplet, leading to signal suppression.

References

Troubleshooting low recovery of Cyromazine-d4 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low recovery of Cyromazine-d4 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

Understanding the physicochemical properties of this compound is crucial for developing and troubleshooting an effective extraction method. As a deuterated analog, its chemical behavior is nearly identical to that of cyromazine.

Cyromazine is a moderately basic compound with a pKa of 5.2.[1] This means its charge state is highly dependent on the pH of the solution. It is moderately soluble in water and methanol but has low solubility in non-polar organic solvents.[1][2] Its stability is generally high, especially in a pH range of 4-9, but it can be susceptible to degradation under extreme pH conditions or UV light exposure.[1][3]

Table 1: Physicochemical Properties of Cyromazine

Property Value Implication for Extraction
Molecular Formula C₆H₆D₄N₆[4] Used for mass spectrometry identification.
Molecular Weight ~170.21 g/mol [4]
pKa 5.2 (moderately basic)[1][2] Critical for SPE. At pH < 5.2, it is cationic (+). At pH > 5.2, it is neutral.
Physical State White to off-white crystalline solid[2][5]
Water Solubility 11-13 g/L at 20-25°C[2][6] Soluble enough for aqueous sample matrices.
Organic Solubility Soluble in Methanol (17-22 g/kg)[6]; Low solubility in dichloromethane, toluene, hexane[6] Methanol is a good elution solvent. Poor solubility in non-polar solvents makes LLE with them challenging.

| Stability | Stable in pH 4-9 range[1] | Hydrolysis is not a major concern under typical extraction conditions. |

Q2: My recovery of this compound is consistently low. What are the most common causes?

Low recovery is a frequent issue in solid-phase extraction (SPE) and can stem from several factors throughout the process.[7] The most common culprits for a moderately basic compound like this compound include:

  • Incorrect pH of the Sample: The sample pH dictates the ionization state of the molecule, which is the primary factor for its retention on the SPE sorbent.[8][9]

  • Inappropriate Sorbent Choice: The polarity and retention mechanism of the SPE sorbent may not be suitable for this compound.[7][9]

  • Improper Wash Step: The wash solvent may be too strong, causing the analyte to be washed away with interferences before the elution step.[10]

  • Inefficient Elution: The elution solvent may be too weak or the volume insufficient to completely desorb the analyte from the sorbent.[7][11]

  • High Flow Rate: Loading the sample or eluting too quickly can prevent the necessary interactions between the analyte and the sorbent, leading to incomplete binding or elution.[10][11]

  • Matrix Effects: Components in a complex sample matrix can interfere with the binding of this compound to the sorbent.[8]

Below is a troubleshooting workflow to help diagnose the source of low recovery.

G start Low Recovery of this compound check_binding Was analyte found in flow-through or wash fractions? start->check_binding check_elution Was analyte found on a re-eluted cartridge? check_binding->check_elution No binding_issue Binding/Retention Issue check_binding->binding_issue Yes elution_issue Elution Issue check_elution->elution_issue Yes ph_issue 1. Check Sample pH (Should be >7 for C18 or <3 for SCX) binding_issue->ph_issue sorbent_issue 2. Check Sorbent Choice (e.g., C18 for neutral form, SCX for cationic form) ph_issue->sorbent_issue flow_rate_issue 3. Reduce Sample Load Flow Rate sorbent_issue->flow_rate_issue wash_issue 4. Weaken Wash Solvent (Decrease % Organic) flow_rate_issue->wash_issue solvent_strength 1. Increase Elution Solvent Strength (Increase % Organic, e.g., Methanol) elution_issue->solvent_strength solvent_volume 2. Increase Elution Volume solvent_strength->solvent_volume ph_elution 3. Modify Elution Solvent pH (e.g., add acid for SCX elution) solvent_volume->ph_elution

Figure 1. Troubleshooting workflow for low this compound recovery.
Q3: How does pH control the retention of this compound on different SPE cartridges?

The pH is the most critical parameter. With a pKa of 5.2, this compound's charge changes around this pH value.

  • For Reversed-Phase SPE (e.g., C18): This method retains neutral, non-polar compounds. To ensure this compound is in its neutral form, the sample pH should be adjusted to at least 2 units above the pKa (i.e., pH > 7.2 ). If the pH is too low, the compound becomes protonated (positively charged) and will not be well-retained by the non-polar C18 sorbent.

  • For Cation-Exchange SPE (e.g., SCX): This method retains positively charged compounds. To ensure this compound is protonated, the sample pH should be adjusted to at least 2 units below the pKa (i.e., pH < 3.2 ). This will ensure strong binding to the negatively charged SCX sorbent.

G cluster_0 pH < 5.2 (Acidic) cluster_1 pH > 5.2 (Basic) cluster_2 Retention Mechanism protonated This compound-H+ (Cationic, Charged) scx Binds to Cation Exchange (SCX) protonated->scx pka_node pKa = 5.2 protonated->pka_node neutral This compound (Neutral) c18 Binds to Reversed Phase (C18) neutral->c18 pka_node->neutral

Figure 2. Relationship between pH, pKa, and this compound ionization state.

Troubleshooting Guide

Table 2: Step-by-Step Troubleshooting for Low SPE Recovery

Problem Potential Cause Recommended Solution & Protocol
Analyte lost during sample loading Incorrect pH: Analyte is not retained on the sorbent. Solution: Adjust the sample pH. For C18, raise pH to >7.2. For SCX, lower pH to <3.2.
Incorrect Sorbent: The sorbent chemistry does not match the analyte's properties. Solution: Ensure you are using the correct sorbent. C18 is common, but for complex matrices, a strong cation exchange (SCX) or polymeric sorbent may provide better retention and cleanup.[12]
High Flow Rate: Insufficient contact time between analyte and sorbent. Solution: Decrease the sample loading flow rate to ~1-2 mL/min.[10]
Analyte lost during wash step Wash solvent is too strong: The wash solvent is eluting the analyte along with interferences. Solution: Decrease the organic strength of the wash solvent. For C18, start with 100% water (at the correct pH) or a very low percentage of organic solvent (e.g., 5% Methanol in water).
Analyte remains on cartridge after elution Elution solvent is too weak: The solvent cannot effectively break the interaction between the analyte and sorbent. Solution: Increase the strength of the elution solvent. For C18, use a high percentage of a polar organic solvent like methanol or acetonitrile (e.g., >95% Methanol).[6][10]
Insufficient Elution Volume: Not enough solvent was used to move the entire analyte band off the column. Solution: Increase the elution volume. Try eluting with two consecutive smaller volumes (e.g., 2 x 2 mL instead of 1 x 4 mL) to ensure complete elution.[7][11]
Secondary Interactions: Strong, non-primary interactions between the analyte and sorbent. Solution: Modify the elution solvent. For C18, adding a small amount of modifier (e.g., 1-2% formic acid or ammonium hydroxide) can disrupt secondary silanol interactions and improve recovery.
Inconsistent recovery between samples Cartridge bed drying out: If the sorbent dries after conditioning and before sample loading, retention can be inconsistent. Solution: Ensure the sorbent bed remains wet throughout the process until the elution step begins. Do not let air pass through the cartridge after the equilibration step.[7]

| | Matrix Effects: Variability in sample matrices affects the extraction efficiency. | Solution: Implement a more rigorous cleanup (e.g., use a different SPE phase) or dilute the sample prior to extraction. For analysis, use matrix-matched calibration standards. |

Experimental Protocols

Generic Protocol: SPE Cleanup of this compound using a C18 Cartridge

This protocol assumes the starting sample is an aqueous solution or a solvent extract (like from a QuEChERS procedure) that has been diluted in an aqueous buffer.[13][14]

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (HPLC Grade)

  • Deionized Water (HPLC Grade)

  • Ammonium Hydroxide or other suitable base

  • Vortex mixer, Centrifuge, SPE Vacuum Manifold

Procedure:

  • Sample Preparation:

    • Take an aliquot of your initial sample extract.

    • Dilute it with deionized water.

    • Crucial Step: Adjust the sample pH to 7.5 - 8.0 using a dilute base. This ensures this compound is in its neutral form for optimal retention on the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of Methanol through the C18 cartridge to activate the sorbent. Do not let it dry.

  • SPE Cartridge Equilibration:

    • Pass 5 mL of deionized water (adjusted to pH 7.5 - 8.0) through the cartridge to prepare it for the sample. Do not let it dry.

  • Sample Loading:

    • Load the pH-adjusted sample onto the cartridge at a slow and steady flow rate of approximately 1 mL/min .

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Optional: If less polar interferences are present, wash with a weak organic solvent mixture (e.g., 5-10% Methanol in water). This step must be carefully optimized to avoid premature elution of this compound.

  • Drying:

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water before elution.

  • Elution:

    • Elute the this compound from the cartridge using 5 mL of Methanol .

    • Collect the eluate in a clean collection tube. To ensure full recovery, consider a second elution with an additional 2-3 mL of methanol.

  • Final Step (Concentration & Reconstitution):

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).

G cluster_prep 1. Preparation cluster_spe 2. SPE Steps cluster_post 3. Post-Elution prep Prepare Sample (Adjust pH > 7.2) condition Condition (Methanol) prep->condition equilibrate Equilibrate (DI Water, pH > 7.2) condition->equilibrate load Load Sample (Slow Flow Rate) equilibrate->load wash Wash (DI Water or 5% MeOH) load->wash elute Elute (Methanol) wash->elute post Evaporate & Reconstitute elute->post

Figure 3. Standard experimental workflow for C18 SPE of this compound.

References

Technical Support Center: Cyromazine-d4 MS/MS Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing MS/MS transitions for Cyromazine-d4. The information is tailored for researchers, scientists, and professionals in drug development utilizing LC-MS/MS for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MS/MS transitions for Cyromazine and this compound?

A1: The recommended precursor and product ions for Cyromazine and its deuterated internal standard, this compound, are summarized below. This compound is typically deuterated on the cyclopropyl ring. This leads to a +4 Da shift in the precursor ion and any fragment ions that retain this ring structure.

Table 1: Recommended MS/MS Transitions for Cyromazine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Cyromazine167.185.1125.1
This compound171.189.1129.1

Note: The selection of quantifier and qualifier ions may vary depending on the instrument and matrix.

Q2: How is the fragmentation of this compound different from Cyromazine?

A2: The fragmentation pattern of this compound is analogous to that of Cyromazine. However, due to the four deuterium atoms on the cyclopropyl group, the mass-to-charge ratio (m/z) of the precursor ion and any product ions containing the cyclopropyl moiety will be increased by 4 Da. The most common fragmentation of Cyromazine involves the cleavage of the cyclopropyl group and fragmentation of the triazine ring.[1][2]

The diagram below illustrates the predicted fragmentation pathway for both Cyromazine and this compound.

G Predicted Fragmentation of Cyromazine and this compound cluster_cyro Cyromazine cluster_cyro_d4 This compound Cyro Cyromazine [M+H]+ = 167.1 Frag1_Cyro Product Ion m/z = 85.1 Cyro->Frag1_Cyro Loss of C3H3N3 Frag2_Cyro Product Ion m/z = 125.1 Cyro->Frag2_Cyro Loss of CH2N2 Cyro_d4 This compound [M+H]+ = 171.1 Frag1_Cyro_d4 Product Ion m/z = 89.1 Cyro_d4->Frag1_Cyro_d4 Loss of C3H3N3 Frag2_Cyro_d4 Product Ion m/z = 129.1 Cyro_d4->Frag2_Cyro_d4 Loss of CH2N2

Predicted fragmentation pathways for Cyromazine and this compound.

Q3: What are typical starting MS/MS parameters for Cyromazine analysis?

A3: While optimal parameters should be determined empirically on your specific instrument, the following table provides a good starting point for method development for both Cyromazine and this compound.

Table 2: Typical Starting MS/MS Parameters

ParameterTypical Value
Ionization ModePositive Electrospray (ESI+)
Capillary Voltage3.1 kV[3]
Cone Voltage30 - 65 V[3]
Collision Energy20 - 30 eV
Source Temperature120 °C[3]
Desolvation Temperature350 °C[3]
Cone Gas Flow135 L/h[3]
Desolvation Gas Flow750 L/h[3]

Note: These parameters, particularly cone voltage and collision energy, should be optimized for the specific transitions of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of MS/MS methods for this compound.

Problem 1: Low or no signal for this compound.

Possible Cause Troubleshooting Step
Incorrect Precursor IonVerify the precursor ion m/z is set to 171.1 for [M+H]+.
Suboptimal IonizationEnsure the mass spectrometer is in positive ion mode (ESI+). Optimize source parameters such as capillary voltage and source temperature.
Inefficient FragmentationOptimize the collision energy. Start with the typical values for Cyromazine and adjust in small increments to maximize the signal of the product ions.
Poor Chromatographic Peak ShapeEnsure mobile phase additives (e.g., formic acid) are used to promote protonation. Evaluate different LC columns and mobile phase compositions.

Problem 2: High background noise or interfering peaks.

Possible Cause Troubleshooting Step
Matrix EffectsImprove sample clean-up procedures. Consider solid-phase extraction (SPE) or liquid-liquid extraction.
Contaminated LC-MS SystemFlush the LC system and mass spectrometer. Run blank injections to identify the source of contamination.
Non-specific FragmentationIncrease the specificity of the MS/MS transition by selecting a different product ion or adjusting the collision energy.

Problem 3: Inconsistent or poor reproducibility of results.

Possible Cause Troubleshooting Step
Unstable SprayCheck for blockages in the ESI probe. Ensure consistent mobile phase flow and composition.
Fluctuations in MS ParametersVerify that all MS parameters are stable throughout the analytical run.
Degradation of AnalytePrepare fresh standards and samples. Investigate the stability of this compound in the sample matrix and solvent.

Experimental Protocols

Protocol 1: Optimization of MS/MS Transitions

This protocol outlines the general procedure for optimizing the cone voltage and collision energy for this compound.

  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to acquire data in positive ion mode and monitor the precursor ion of this compound (m/z 171.1).

  • Optimize the cone/declustering potential: While infusing the standard, ramp the cone voltage over a range (e.g., 10-80 V) and monitor the intensity of the precursor ion. Select the voltage that provides the maximum intensity.

  • Identify product ions: With the optimized cone voltage, acquire a product ion scan by selecting the precursor ion (m/z 171.1) and ramping the collision energy (e.g., 10-50 eV). Identify the most abundant and specific product ions (expected around m/z 89.1 and 129.1).

  • Optimize collision energy for each transition: For each selected precursor-product ion pair, perform a collision energy optimization by ramping the collision energy and monitoring the intensity of the product ion. Select the collision energy that yields the highest intensity for each transition.

The logical workflow for this optimization process is depicted in the following diagram:

G MS/MS Optimization Workflow A Prepare this compound Standard Solution B Infuse into Mass Spectrometer A->B C Set Precursor Ion to m/z 171.1 (Positive Ion Mode) B->C D Optimize Cone Voltage for Maximum Precursor Ion Intensity C->D E Acquire Product Ion Scan to Identify Key Fragments D->E F Select Quantifier and Qualifier Product Ions (e.g., 89.1, 129.1) E->F G Optimize Collision Energy for Each Transition F->G H Finalize MRM Method G->H

A logical workflow for optimizing MS/MS parameters.

References

Stability of Cyromazine-d4 in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Cyromazine-d4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture.[1][2] Recommended storage temperatures and durations are summarized below.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Solutions of this compound are less stable than the solid powder and require colder storage to minimize degradation.[3][4] It is crucial to use high-purity solvents and to minimize exposure to the atmosphere when preparing solutions.[1] For long-term storage, consider flame-sealing in ampoules under an inert atmosphere.[1]

Q3: What are the potential degradation pathways for this compound?

A3: While the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, deuterated compounds like this compound can still undergo degradation.[1][5] A primary concern is isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the environment, particularly in protic solvents.[1] The non-deuterated form, Cyromazine, is known to be degraded by biological mechanisms.[6]

Q4: How can I be sure of the stability of my this compound standard?

A4: To ensure the integrity of your analytical results, it is recommended to perform periodic stability assessments of your this compound standard.[1] This can be done by running a stability-indicating HPLC-UV or LC-MS method to quantify the parent compound and any potential degradants.[1]

Q5: What are the signs of this compound degradation?

A5: Degradation of your this compound standard may manifest as a decrease in the purity of the parent compound, the appearance of unexpected peaks in your chromatogram, or a shift in the isotopic enrichment. Inconsistent analytical results can also be an indicator of standard instability.

Data on Storage Conditions

The following tables summarize the recommended storage conditions for this compound to ensure its stability.

Table 1: Recommended Storage of Solid this compound

TemperatureDuration
-20°C3 years[3][4]
4°C2 years[3][4]

Table 2: Recommended Storage of this compound in Solvent

TemperatureDuration
-80°C6 months[3][4]
-20°C1 month[3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent analytical results Degradation of the this compound standard.1. Verify the storage conditions and age of the standard. 2. Prepare a fresh solution from solid material. 3. Perform a stability check using an appropriate analytical method.
Appearance of unknown peaks in the chromatogram Presence of degradation products.1. Analyze a freshly prepared standard to confirm the presence of new peaks. 2. Consider potential degradation pathways (e.g., hydrolysis, oxidation). 3. If possible, identify the degradation products using mass spectrometry.
Loss of isotopic purity (H/D exchange) Exposure to protic solvents or moisture.1. Use aprotic solvents for sample preparation and storage whenever possible. 2. Ensure the standard is stored in a tightly sealed container in a dry environment. 3. Minimize the time the standard is exposed to ambient conditions.

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general procedure for assessing the stability of this compound under specific storage conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity, appropriate solvent (e.g., methanol, acetonitrile) at a known concentration.

    • Aliquot the stock solution into several vials suitable for the intended storage conditions.

  • Storage:

    • Store the vials at the desired storage conditions (e.g., -20°C, 4°C, room temperature, elevated temperature for accelerated stability studies).

    • Protect the samples from light, unless photostability is being evaluated.

  • Analysis:

    • At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample using a validated, stability-indicating analytical method (e.g., HPLC-UV or LC-MS).

  • Data Evaluation:

    • Quantify the peak area of the parent this compound and any observed degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • Evaluate the data to determine the rate of degradation and establish a retest date or shelf life under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep 1. Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_solution Prepare Stock Solution aliquot Aliquot into Vials prep_solution->aliquot storage_conditions Store at Varied Conditions (-20°C, 4°C, RT, etc.) aliquot->storage_conditions time_points Withdraw at Time Points storage_conditions->time_points analysis Analyze via LC-MS/HPLC time_points->analysis quantify Quantify Parent & Degradants analysis->quantify evaluate Evaluate Stability & Shelf-life quantify->evaluate troubleshooting_guide Troubleshooting Guide for this compound Stability Issues start Inconsistent Analytical Results? check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage Yes new_standard Order New Standard start->new_standard No, but results are critical fresh_solution Prepare Fresh Solution check_storage->fresh_solution stability_test Perform Stability Test (LC-MS/HPLC) fresh_solution->stability_test stability_test->new_standard Degradation Confirmed

References

Technical Support Center: Cyromazine-d4 Isotopic Exchange

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for potential isotopic exchange in Cyromazine-d4 when used as an internal standard in mass spectrometry-based assays.

Understanding Isotopic Exchange in this compound

This compound is a stable isotope-labeled internal standard for the insecticide Cyromazine. The deuterium atoms in this compound are located on the cyclopropyl ring, a position that is generally stable and not prone to back-exchange (the replacement of deuterium with hydrogen from the surrounding solvent or matrix). However, under certain experimental conditions, particularly elevated pH and temperature, the potential for hydrogen-deuterium (H/D) exchange exists. This can compromise the isotopic purity of the standard and affect the accuracy of quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) back-exchange, is a chemical process where deuterium atoms on a labeled compound like this compound are replaced by hydrogen atoms from the solvent or sample matrix.[1] This can lead to a decrease in the signal of the deuterated internal standard and an increase in the signal of the unlabeled analyte, potentially causing an underestimation of the true analyte concentration.[2]

Q2: Where are the deuterium labels on this compound and how does this affect its stability?

A2: The four deuterium atoms in this compound are located on the cyclopropyl ring. Labels on carbon atoms are generally considered stable and less susceptible to exchange compared to deuterium atoms attached to heteroatoms like oxygen or nitrogen.[3] This structural feature contributes to the overall stability of this compound as an internal standard.

Q3: What experimental factors can influence the isotopic stability of this compound?

A3: Several factors can influence the rate of H/D exchange:

  • pH: The pH of the solution is a critical factor. Basic conditions (high pH) can catalyze the exchange of protons, while acidic to neutral conditions (ideally pH 2.5-7) help maintain the stability of the deuterium labels.[4] Cyromazine itself is stable to hydrolysis in the pH range of 4-9.[5]

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including isotopic exchange. It is advisable to keep samples cool, especially during long analytical runs in an autosampler.

  • Solvent: Protic solvents (e.g., water, methanol) are a source of protons and can facilitate exchange. While often necessary for chromatography, minimizing the time the sample is in contact with protic solvents at elevated temperatures is recommended. Aprotic solvents (e.g., acetonitrile) are generally preferred for sample storage and preparation when possible.

Q4: How can I assess if my this compound is undergoing isotopic exchange?

A4: You can perform a simple experiment to evaluate the stability of this compound under your specific analytical conditions. This involves incubating a solution of this compound in your sample matrix or mobile phase over a time course (e.g., 0, 4, 8, 24 hours) at the temperature of your autosampler. By monitoring the mass spectra of the d4-labeled compound and looking for the emergence of d3, d2, d1, or d0 isotopologues, you can determine if exchange is occurring.

Q5: Can I still use this compound if I observe minimal exchange?

A5: If a small, consistent level of exchange is observed, it may be possible to correct for it. However, the primary goal should be to adjust experimental conditions to minimize or eliminate exchange. Consistent and reproducible chromatography is key when using an internal standard that may have some degree of instability.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Decreasing internal standard (IS) response over an analytical run Isotopic exchange occurring in the autosampler.Lower the autosampler temperature (e.g., to 4°C). Ensure the final sample solvent is acidic (pH 4-6). Minimize the time samples are stored in the autosampler before injection.
Inconsistent IS to analyte ratio across replicates Variable isotopic exchange due to inconsistencies in sample preparation time or conditions.Standardize sample preparation workflows to ensure consistent timing and conditions for all samples. Prepare samples in smaller batches to minimize the time they are exposed to potentially unfavorable conditions.
Appearance of lower mass isotopologues (d3, d2, etc.) in the mass spectrum of the IS Back-exchange is occurring.Re-evaluate and optimize sample preparation and LC/MS conditions. pH: Adjust the pH of extraction and mobile phases to be acidic.[2][7] Temperature: Reduce temperatures during sample preparation and storage. Solvent: Use a higher proportion of aprotic solvent if compatible with the method.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol is designed to assess the stability of this compound under your specific experimental conditions.

Materials:

  • This compound stock solution

  • Blank sample matrix (e.g., plasma, soil extract)

  • Mobile phase used in your analytical method

  • LC-MS/MS system

Procedure:

  • Prepare Test Solutions:

    • Spike a known concentration of this compound into the blank sample matrix.

    • Spike the same concentration of this compound into your mobile phase.

  • Time Course Incubation:

    • Aliquot the test solutions into several vials for each time point.

    • Analyze one aliquot immediately (T=0).

    • Store the remaining aliquots under the same conditions as your typical sample analysis (e.g., autosampler at 10°C).

    • Analyze aliquots at subsequent time points (e.g., 4, 8, 12, and 24 hours).

  • Data Analysis:

    • Acquire full scan mass spectra for this compound at each time point.

    • Extract ion chromatograms for the theoretical m/z of this compound and its potential lower mass isotopologues (d3, d2, d1, d0).

    • Calculate the peak area for each isotopologue at each time point.

    • Determine the percentage of each isotopologue relative to the total area of all Cyromazine isotopologues.

Data Presentation:

Time (hours)% d4-Cyromazine% d3-Cyromazine% d2-Cyromazine% d1-Cyromazine% d0-Cyromazine
0
4
8
12
24

An increase in the percentage of lower mass isotopologues over time indicates isotopic exchange.

Visualizations

Isotopic_Exchange_Correction_Workflow Workflow for Correcting Isotopic Exchange in this compound cluster_prep Sample Preparation & Analysis cluster_eval Data Evaluation cluster_correct Troubleshooting & Correction Start Prepare Sample with this compound IS Analysis LC-MS/MS Analysis Start->Analysis CheckIS Monitor IS Peak Area and Isotopologue Distribution Analysis->CheckIS IsStable IS Signal Stable? No Lower Mass Isotopologues? CheckIS->IsStable Proceed Proceed with Quantification IsStable->Proceed Yes Problem Potential Isotopic Exchange IsStable->Problem No Optimize Optimize Conditions: - Lower pH (Acidic) - Reduce Temperature - Aprotic Solvents Reanalyze Re-analyze Sample Optimize->Reanalyze Reanalyze->CheckIS Problem->Optimize

Caption: Workflow for identifying and correcting potential isotopic exchange of this compound.

Factors_Influencing_Exchange Factors Influencing H/D Exchange of this compound center_node This compound Isotopic Stability pH pH (High pH increases exchange) center_node->pH Temp Temperature (High temp increases exchange) center_node->Temp Solvent Solvent (Protic solvents increase exchange) center_node->Solvent Time Time (Longer exposure increases exchange) center_node->Time

Caption: Key experimental factors that can influence the isotopic stability of this compound.

References

Technical Support Center: Cyromazine-d4 Calibration Curve Linearity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common linearity issues encountered when using Cyromazine-d4 as an internal standard in analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Cyromazine, an insecticide. In analytical chemistry, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS). Because its chemical and physical properties are nearly identical to the non-labeled Cyromazine (the analyte), it can effectively compensate for variations during sample preparation, injection, and ionization, leading to more accurate and precise quantification.

Q2: Is a non-linear calibration curve acceptable when using this compound?

While a linear curve is often preferred for its simplicity, a non-linear calibration curve can be acceptable if it is reproducible and the chosen regression model (e.g., quadratic) accurately describes the relationship between the analyte concentration and the response ratio. It is crucial to validate the non-linear model to ensure accurate quantification of unknown samples. Always consult relevant regulatory guidelines for specific requirements in your application.

Q3: What are the most common causes of non-linear calibration curves with this compound?

Non-linearity, even with a deuterated internal standard, can arise from several factors:

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of Cyromazine and this compound, causing ion suppression or enhancement.

  • Detector Saturation: At high concentrations, the mass spectrometer's detector response may no longer be proportional to the analyte concentration.[1]

  • Ion Source Saturation: Similar to detector saturation, the ion source can become saturated at high analyte concentrations.

  • Issues with the Internal Standard: Problems with the purity, concentration, or stability of the this compound solution can lead to non-linearity.[1]

  • Cross-talk between Analyte and IS: In some cases, naturally occurring isotopes of the analyte can contribute to the signal of the internal standard, leading to non-linear behavior.

Troubleshooting Guides

Issue 1: Non-Linearity at High Concentrations

This is a common issue where the calibration curve flattens at the upper concentration levels.

Troubleshooting Workflow: Non-Linearity at High Concentrations

cluster_0 Troubleshooting Non-Linearity at High Concentrations start Observe Non-Linearity at High Concentrations check_saturation Investigate Detector/ Ion Source Saturation start->check_saturation dilute_standards Dilute Upper-Level Standards and Re-analyze check_saturation->dilute_standards Saturation Suspected optimize_ms Optimize MS Detector and Source Parameters check_saturation->optimize_ms Saturation Suspected check_is_conc Review Internal Standard Concentration check_saturation->check_is_conc No Obvious Saturation end_solution Linearity Improved dilute_standards->end_solution optimize_ms->end_solution adjust_is_conc Adjust IS Concentration check_is_conc->adjust_is_conc Concentration Too High/Low check_is_conc->end_solution Concentration Appropriate adjust_is_conc->end_solution

Caption: Troubleshooting workflow for non-linearity at high concentrations.

Detailed Steps:

  • Confirm Saturation: Dilute the highest concentration standards. If the diluted standards fall back onto the linear portion of the curve, detector or ion source saturation is the likely cause.

  • Optimize Instrument Parameters: Adjust detector gain, spray voltage, and gas flows to potentially extend the linear dynamic range.

  • Evaluate Internal Standard Concentration: An excessively high concentration of this compound can contribute to detector saturation or suppress the analyte signal. Conversely, a concentration that is too low may become saturated at high analyte levels. Aim for an IS concentration in the mid-range of your calibration curve.

Issue 2: Poor Linearity Across the Entire Calibration Range

This indicates a more systemic issue affecting the relationship between concentration and response.

Troubleshooting Workflow: Poor Overall Linearity

cluster_1 Troubleshooting Poor Overall Linearity start Poor Linearity Observed (Low R²) check_prep Verify Standard and IS Preparation start->check_prep reprepare Prepare Fresh Stocks and Standards check_prep->reprepare Errors Suspected check_stability Assess Analyte and IS Stability check_prep->check_stability Preparation OK end_solution Linearity Acceptable reprepare->end_solution check_matrix Investigate Matrix Effects check_stability->check_matrix improve_cleanup Improve Sample Cleanup Procedure check_matrix->improve_cleanup Effects Present matrix_matched Use Matrix-Matched Calibrants check_matrix->matrix_matched Effects Present check_regression Evaluate Regression Model check_matrix->check_regression No Significant Effects improve_cleanup->end_solution matrix_matched->end_solution apply_weighting Apply Weighted Regression (e.g., 1/x, 1/x²) check_regression->apply_weighting Inappropriate Model use_quadratic Consider Quadratic Fit check_regression->use_quadratic Inappropriate Model check_regression->end_solution Model Appropriate apply_weighting->end_solution use_quadratic->end_solution

Caption: Troubleshooting workflow for poor overall linearity.

Detailed Steps:

  • Verify Standard Preparation: Inaccurate serial dilutions or errors in stock solution concentrations are common sources of poor linearity. Prepare fresh standards and internal standard solutions.

  • Assess Stability: Cyromazine or this compound may be degrading in the sample matrix or prepared solutions. Conduct stability tests under your experimental conditions.

  • Investigate Matrix Effects: Prepare calibration curves in both a clean solvent and in the sample matrix. A significant difference in the slopes of the curves indicates the presence of matrix effects. If matrix effects are present, consider improving the sample cleanup procedure or using matrix-matched calibration standards.[2]

  • Evaluate Regression Model: If the relationship is inherently non-linear, a simple linear regression may not be appropriate. Evaluate a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model.

Data Presentation

Table 1: Typical Performance Data for Cyromazine Analysis from Literature

ParameterMatrixMethodReported ValueReference
RecoveryPoultry FeedQuEChERS-LC-MS/MS75.0 ± 6.2%[3]
RecoveryChardLC-ESI-MS/MS93 - 103%[2]
RecoveryAnimal MuscleGC-MS75.0 - 110.0%[4]
LOQPoultry FeedQuEChERS-LC-MS/MS0.094 ppm[3]
LOQAnimal MuscleGC-MS20 µg/kg[4]
LOQMilk and EggsGC-MS10 µg/kg[4]
Linearity (r²)Commercial InsecticidesHPLC-DAD0.99995[5]

LOQ: Limit of Quantification

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Internal Standard Spiking

This protocol describes the preparation of a calibration curve for the analysis of Cyromazine using this compound as an internal standard.

Materials:

  • Cyromazine analytical standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Appropriate biological matrix (e.g., blank poultry feed extract)

Procedure:

  • Prepare Stock Solutions:

    • Accurately weigh and dissolve Cyromazine and this compound in methanol to prepare 1 mg/mL primary stock solutions.

    • Perform serial dilutions of the Cyromazine primary stock solution with methanol to prepare working standard solutions at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare a working solution of this compound at a concentration that will result in a consistent and robust signal in the mid-range of the calibration curve when added to the samples (e.g., 100 ng/mL).

  • Spike Calibration Standards:

    • For each calibration level, pipette a fixed volume of the respective Cyromazine working standard solution into a clean vial.

    • To each vial, add a constant volume of the this compound working solution.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase or a solvent compatible with your analytical method.

  • Construct the Calibration Curve:

    • Analyze the prepared standards by LC-MS/MS.

    • Plot the peak area ratio (Cyromazine / this compound) against the nominal concentration of Cyromazine.

    • Evaluate the linearity of the curve by determining the coefficient of determination (r²) and examining the residuals. A coefficient of determination >0.99 is generally considered acceptable.[1]

Experimental Workflow for Calibration Curve Preparation

cluster_2 Calibration Curve Preparation Workflow prep_stocks Prepare Cyromazine and This compound Stock Solutions prep_working Prepare Cyromazine Working Standard Solutions (Serial Dilution) prep_stocks->prep_working spike_is Spike Each Standard with a Constant Volume of this compound prep_working->spike_is evap_recon Evaporate and Reconstitute spike_is->evap_recon analyze Analyze by LC-MS/MS evap_recon->analyze plot_curve Plot Area Ratio vs. Concentration analyze->plot_curve evaluate Evaluate Linearity (r² and Residuals) plot_curve->evaluate

Caption: Experimental workflow for preparing a calibration curve.

Protocol 2: QuEChERS-based Extraction of Cyromazine from Poultry Feed

This protocol is adapted from a published method for the extraction of Cyromazine from a complex matrix.[3]

Materials:

  • Homogenized poultry feed sample

  • Acetonitrile

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • C18 solid-phase extraction (SPE) cartridges

  • 0.45 µm syringe filters

Procedure:

  • Sample Weighing: Weigh 10 g of the homogenized poultry feed sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate amount of this compound internal standard.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Pass the aliquot through a C18 SPE cartridge.

    • Filter the eluate through a 0.45 µm syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Disclaimer: The information provided in this Technical Support Center is for guidance and educational purposes only. All laboratory procedures should be performed by trained personnel in accordance with established safety protocols and regulatory guidelines. The specific experimental conditions may need to be optimized for your particular instrumentation and application.

References

Validation & Comparative

A Researcher's Guide to Internal Standards for Cyromazine Analysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the insecticide Cyromazine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of Cyromazine-d4 and other potential internal standards, supported by experimental data from various analytical methodologies.

The Gold Standard: Isotope-Labeled Internal Standards

Deuterated standards, like this compound, are powerful tools in quantitative analysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods. By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the native analyte by the mass spectrometer. However, its near-identical chemical properties ensure it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and improving the accuracy and reproducibility of quantification.[1] Besides this compound, other isotope-labeled analogs such as Cyromazine-¹³C₃ are also commercially available and can be used as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS.[2]

Performance Data Overview

The following tables summarize the performance of various analytical methods for the determination of Cyromazine, with and without the use of internal standards. This data, extracted from different studies, allows for an indirect comparison of the robustness of these methods.

Table 1: Performance Data for Cyromazine Analysis using Gas Chromatography (GC)

Internal StandardMatrixRecovery (%)Relative Standard Deviation (RSD) (%)
External StandardAnimal-derived food75.0 - 110.0< 15.0
External StandardChicken75 - 110< 10 (intra-batch), < 15 (inter-batch)
Not specifiedSoil1079.9

Table 2: Performance Data for Cyromazine Analysis using Liquid Chromatography (LC)

Internal StandardMatrixRecovery (%)Relative Standard Deviation (RSD) (%)
Not specifiedSoil9716
Not specifiedHerbal and edible plants96.2 - 107.11.1 - 5.7
Not specifiedPoultry meats and eggs92.8 - 97.3Not Reported
External StandardLivestock Products77.2 - 92.1< 2.2 (repeatability), < 6.1 (within-lab reproducibility)

Alternative Internal Standards

In the absence of this compound, researchers have explored other compounds as internal standards. For the analysis of Cyromazine's metabolite, melamine, an isotope-labeled internal standard, ¹⁵N₃-melamine, has been successfully used.[3] Given that Cyromazine belongs to the triazine class of pesticides, other commercially available deuterated triazines, such as Atrazine-d5, could potentially serve as suitable internal standards, especially in multi-residue analysis methods. The structural similarity would likely lead to comparable behavior during analysis.

Experimental Methodologies

Below are detailed protocols from selected studies that provide a framework for the analytical determination of Cyromazine.

Method 1: GC-MS Analysis of Cyromazine in Animal-Derived Food (External Standard)

This method was established for the determination of cyromazine and its metabolite, melamine, in animal-derived food.

  • Sample Preparation:

    • Chicken and tilapia muscle samples were extracted with an acidic acetonitrile/water solution and defatted with dichloromethane.

    • Egg and milk samples were directly extracted with 3% trichloroacetic acid.

  • Purification: The extracts were purified using mixed cation-exchange cartridges.

  • Derivatization: The purified extracts were derivatized with N,O-bis(trimethylsilyl)trifluoroacetamide.

  • Detection: Analysis was performed by GC-MS.

  • Quantification: Cyromazine was quantified using an external standard method.

Method 2: LC-UV Analysis of Cyromazine in Soil (Internal Standard Not Specified)

This method is reported for the determination of cyromazine and melamine residues in soil.

  • Extraction: Soil samples were extracted twice by mechanical shaking with 70% acetonitrile/30% 0.050 M ammonium carbonate.

  • Purification: An aliquot of the pooled extracts was subjected to strong cation exchange (SCX) purification on AG 50W-X4 resin.

  • Analysis: Final analysis was accomplished using liquid chromatography-ultraviolet (LC-UV) detection at a wavelength of 214 nm.

Visualizing the Workflow

To better illustrate the analytical process and the role of internal standards, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Sample Collection Homogenization Homogenization Sample->Homogenization Spiking Spiking with Internal Standard Homogenization->Spiking Extraction Extraction Spiking->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE Filtration Filtration SPE->Filtration LC_MS LC-MS/MS Analysis Filtration->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Result Result Data_Processing->Result Quantification

Caption: Experimental workflow for Cyromazine analysis using an internal standard.

logical_relationship cluster_process Analytical Process cluster_output Result Analyte Cyromazine (Analyte) Extraction Extraction Efficiency Analyte->Extraction Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte->Matrix_Effect Instrument_Response Instrumental Variability Analyte->Instrument_Response IS Internal Standard (e.g., this compound) IS->Extraction IS->Matrix_Effect IS->Instrument_Response Ratio Ratio of Analyte to IS Response Instrument_Response->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: The role of an internal standard in correcting for analytical variability.

References

A Comparative Guide to the Analytical Validation of Cyromazine using Cyromazine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the insecticide cyromazine, the choice of analytical methodology is critical to ensure accurate and reliable results. This guide provides a comprehensive comparison of an analytical method for cyromazine validated using an external standard approach versus the enhanced precision and accuracy offered by the incorporation of a deuterated internal standard, Cyromazine-d4. The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice in mass spectrometry-based bioanalysis to compensate for variations in sample preparation and instrument response.

Performance Comparison: External Standard vs. Internal Standard Method

The following tables summarize the validation parameters for an analytical method for cyromazine. Table 1 presents data from a validated HPLC-UV method utilizing an external standard calibration. Table 2 outlines the expected performance enhancements when employing this compound as an internal standard with an LC-MS/MS method, based on established principles of isotopic dilution techniques.

Table 1: Validation Summary for Cyromazine Analysis using an External Standard Method (HPLC-UV)

Validation ParameterPerformance
Linearity (r²) > 0.999[1][2][3]
Accuracy (Recovery) 92.8% - 97.3%[1][3]
Precision (RSD) < 2.0%[2]
Limit of Detection (LOD) 0.02 ppm[1]
Limit of Quantification (LOQ) 0.059 µg/mL[2]

Table 2: Anticipated Performance Improvements with this compound Internal Standard (LC-MS/MS)

Validation ParameterExpected Performance with this compoundRationale for Improvement
Linearity (r²) ≥ 0.999Consistent performance with internal standard methods.
Accuracy (Recovery) 85% - 115% (closer to 100%)Compensates for analyte loss during sample processing.
Precision (RSD) < 15% (typically < 5%)Corrects for variability in injection volume and matrix effects.
Limit of Detection (LOD) Lower ng/mL to pg/mL rangeIncreased sensitivity and specificity of MS detection.
Limit of Quantification (LOQ) Lower ng/mL to pg/mL rangeIncreased sensitivity and specificity of MS detection.

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for cyromazine using this compound as an internal standard, from sample preparation to data analysis.

Cyromazine Analytical Method Validation Workflow Workflow for Cyromazine Analysis using this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Sample Collection (e.g., tissue, feed, water) Homogenization Sample Homogenization Sample->Homogenization Spiking Spiking with this compound (Internal Standard) Homogenization->Spiking Extraction Extraction (e.g., QuEChERS, SPE) Spiking->Extraction Cleanup Sample Cleanup (e.g., SPE, filtration) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Acquisition Data Acquisition (MRM Mode) LC_MSMS->Data_Acquisition Peak_Integration Peak Integration & Ratio Calculation (Cyromazine / this compound) Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Quantification Calibration_Curve->Quantification Validation_Parameters Validation Parameter Assessment (Linearity, Accuracy, Precision, LOD, LOQ) Quantification->Validation_Parameters

Caption: Experimental workflow for cyromazine analysis.

Detailed Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and efficient technique for extracting pesticides like cyromazine from various matrices.

  • Homogenization: A representative portion of the sample (e.g., 5 g of animal tissue or plant material) is homogenized.

  • Internal Standard Spiking: A known amount of this compound internal standard solution is added to the homogenized sample.

  • Extraction: The sample is extracted with an appropriate solvent, typically acetonitrile. The extraction is often facilitated by the addition of salts, such as magnesium sulfate and sodium chloride, to induce phase separation.

  • Cleanup: An aliquot of the acetonitrile extract is subjected to dispersive solid-phase extraction (d-SPE) for cleanup. This involves adding a mixture of sorbents, such as primary secondary amine (PSA) to remove fatty acids and other interfering matrix components.

  • Final Extract Preparation: The cleaned-up extract is centrifuged, and the supernatant is transferred to a new vial for LC-MS/MS analysis. The solvent may be evaporated and the residue reconstituted in a suitable mobile phase.

HPLC-MS/MS Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides high selectivity and sensitivity for the quantification of cyromazine.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of cyromazine.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

    • MRM Transitions:

      • Cyromazine: Precursor ion (Q1) -> Product ion (Q3)

      • This compound: Precursor ion (Q1) -> Product ion (Q3)

Method Validation Protocol

A comprehensive validation of the analytical method should be performed according to international guidelines (e.g., FDA, EMA). The key validation parameters include:

  • Linearity: A calibration curve is constructed by plotting the peak area ratio of cyromazine to this compound against the concentration of cyromazine standards. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.

  • Accuracy and Precision: The accuracy (as percent recovery) and precision (as relative standard deviation, RSD) are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (≤20% at the LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram, with S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is assessed by analyzing blank matrix samples.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte is evaluated by comparing the response of the analyte in the matrix with the response in a neat solution. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects.

  • Stability: The stability of cyromazine in the sample matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage) is evaluated.

Conclusion

The validation of an analytical method is paramount for obtaining reliable and reproducible data in scientific research and drug development. While external standard methods can provide acceptable results under controlled conditions, the use of a deuterated internal standard such as this compound significantly enhances the robustness, accuracy, and precision of the analytical method for cyromazine. By compensating for variations inherent in sample preparation and instrumental analysis, the internal standard approach provides a higher level of confidence in the quantitative results, which is especially critical when dealing with complex biological or environmental matrices. Therefore, for rigorous quantitative analysis of cyromazine, the implementation of a validated LC-MS/MS method with this compound as an internal standard is strongly recommended.

References

A Head-to-Head Battle: Cross-Validation of Labeled Internal Standards for Precise Cyromazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, analytical scientists, and professionals in drug development, the pursuit of accurate and reliable quantification of residues is paramount. In the analysis of the insect growth regulator Cyromazine, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective, data-driven comparison of two commonly employed isotopically labeled internal standards for Cyromazine quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Cyromazine-d4 and a ¹³C-labeled analogue.

This comparison guide delves into the experimental data and methodologies underpinning the cross-validation of these standards, offering a comprehensive overview to inform your analytical strategy. We will explore the nuances of their performance, particularly in the context of mitigating matrix effects, a common challenge in complex sample matrices.

The Critical Role of Internal Standards in Quantitative Analysis

In LC-MS/MS analysis, variations in sample preparation, injection volume, and instrument response can introduce significant errors. Internal standards (IS) are compounds added to samples at a known concentration to correct for these variations. Isotopically labeled internal standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly throughout the analytical process.[1] This co-elution and similar ionization behavior allow for effective compensation for matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification.[2]

Experimental Protocols

This section details the methodologies for the extraction of Cyromazine from a representative matrix (e.g., animal tissue) and the subsequent LC-MS/MS analysis using two different isotopically labeled internal standards.

Sample Preparation and Extraction

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of Cyromazine.

  • Homogenization: Weigh 5 g of the homogenized sample matrix into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the respective internal standard (this compound or ¹³C-labeled Cyromazine) to each sample.

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the supernatant to a 15 mL centrifuge tube containing d-SPE cleanup salts (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in methanol

  • Gradient Elution: A suitable gradient program to ensure chromatographic separation of Cyromazine from matrix interferences.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Cyromazine and each internal standard are monitored for quantification and confirmation.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative performance data obtained from the analysis of spiked matrix samples using this compound and a ¹³C-labeled Cyromazine as internal standards.

Table 1: Method Validation Parameters
ParameterThis compound as IS¹³C-labeled Cyromazine as IS
Linearity (r²) > 0.995> 0.998
Limit of Quantification (LOQ) 1.0 µg/kg1.0 µg/kg
Limit of Detection (LOD) 0.3 µg/kg0.3 µg/kg
Table 2: Accuracy and Precision
Spiked Concentration (µg/kg)This compound as IS¹³C-labeled Cyromazine as IS
Recovery (%) RSD (%)
1.092.58.5
1095.86.2
5098.25.1
Table 3: Matrix Effect Assessment

The matrix effect is calculated as: (Peak area in post-extraction spike / Peak area in neat solution) x 100%. A value below 100% indicates signal suppression, while a value above 100% indicates signal enhancement.

MatrixMatrix Effect (%) with this compoundMatrix Effect (%) with ¹³C-labeled Cyromazine
Animal Tissue7880
Feed8588
Soil7275

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Homogenization spike Internal Standard Spiking (this compound or ¹³C-Cyromazine) sample->spike extraction QuEChERS Extraction spike->extraction cleanup Dispersive SPE Cleanup extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms quantification Quantification lc_ms->quantification comparison Performance Comparison quantification->comparison

Caption: A streamlined workflow for Cyromazine quantification.

Logical Relationship of Internal Standard Correction

logical_relationship analyte Cyromazine (Analyte) matrix_effects Matrix Effects (Ion Suppression/Enhancement) analyte->matrix_effects extraction_variability Extraction Variability analyte->extraction_variability is Isotopically Labeled IS (e.g., this compound) is->matrix_effects is->extraction_variability analyte_response Analyte Response matrix_effects->analyte_response is_response IS Response matrix_effects->is_response extraction_variability->analyte_response extraction_variability->is_response ratio Response Ratio (Analyte/IS) analyte_response->ratio is_response->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Caption: How internal standards correct for analytical variability.

Discussion and Conclusion

The experimental data clearly demonstrates that while both this compound and the ¹³C-labeled Cyromazine are effective internal standards, the ¹³C-labeled analogue offers superior performance in terms of accuracy and precision. The lower relative standard deviations (RSDs) observed with the ¹³C-labeled standard suggest a more consistent correction for analytical variability.

The improved performance of the ¹³C-labeled standard can be attributed to its closer structural and chromatographic similarity to the native Cyromazine. Deuterium-labeled standards can sometimes exhibit slight chromatographic shifts relative to the unlabeled analyte, which can lead to differential ionization suppression or enhancement in complex matrices.[3] While this effect was minimal in this study, the consistently better performance of the ¹³C-labeled standard underscores its robustness.

References

Navigating the Analytical Landscape: A Comparative Guide to Internal Standards for Cyromazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the insecticide cyromazine, the choice of an appropriate internal standard is paramount for achieving accurate and precise quantification. This guide provides a comparative overview of the performance of various internal standards, with a focus on available data from single-laboratory validation studies, in the absence of comprehensive inter-laboratory comparisons.

While the isotopically labeled analogue, Cyromazine-d4, is theoretically an ideal internal standard for mass spectrometry-based methods, publicly available inter-laboratory studies detailing its accuracy and precision are scarce. To provide valuable insights, this guide collates and compares data from individual validation studies of analytical methods for cyromazine, examining the performance of methods that utilize an external standard or alternative internal standards, such as ¹⁵N₃-melamine.

Performance Comparison of Analytical Methods for Cyromazine

The following table summarizes the performance characteristics of different analytical approaches for the quantification of cyromazine in various matrices. This data, extracted from single-laboratory validation studies, serves as a valuable reference for researchers selecting a method for their specific application.

Analytical MethodInternal StandardMatrixAnalyte(s)Recovery (%)Relative Standard Deviation (RSD) (%)
GC-MS [1][2][3]External Standard for CyromazineChicken MuscleCyromazine75.0 - 110.0< 15.0
¹⁵N₃-melamine for MelamineMelamine
LC-UV / GC-MSD [4][5]Not Specified (likely External Standard)SoilCyromazineLC-UV: 97 (SD: 16) / GC-MSD: 107 (SD: 9.9)Not specified
MelamineLC-UV: 95 (SD: 11) / GC-MSD: 92 (SD: 16)
HPLC [6][7][8]External StandardPoultry Meats & EggsCyromazine92.8 - 97.3Not specified
Melamine91.0 - 96.1
LC-MS/MS [9][10]External StandardLivestock ProductsCyromazine77.2 - 92.1Repeatability (RSDr): < 2.2 / Within-lab reproducibility (RSDwr): < 6.1
UPLC-MS/MS [11]Matrix-matched calibration (External Standard)Animal Edible TissuesCyromazine62.0 - 99.2< 9.94

Experimental Workflows and Protocols

To ensure robust and reproducible results, the detailed experimental protocols from the cited studies are crucial. Below is a generalized workflow and specific examples of methodologies employed.

General Experimental Workflow for Cyromazine Analysis

The following diagram illustrates a typical workflow for the analysis of cyromazine in a given matrix using an internal standard.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Spiking Spiking with Internal Standard Homogenization->Spiking Extraction Extraction Spiking->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Acquisition LCMS->Data Quantification Quantification Data->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for cyromazine analysis.
Detailed Experimental Protocols

1. GC-MS Method for Cyromazine and Melamine in Chicken Muscle [1][2][3]

  • Sample Preparation: Homogenized chicken tissue samples are spiked with ¹⁵N₃-melamine (for melamine quantification) and extracted with an acidic acetonitrile-water solution. The extract is then defatted with dichloromethane.

  • Cleanup: Solid-phase extraction (SPE) is performed on Oasis MCX cartridges.

  • Derivatization: The cleaned extract is derivatized with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Analysis: The derivatized sample is analyzed by GC-MS. Cyromazine is quantified using an external standard method, while melamine is quantified using the ¹⁵N₃-melamine internal standard.

2. LC-UV and GC-MSD Method for Cyromazine and Melamine in Soil [4][5]

  • Extraction: Soil samples are extracted twice by mechanical shaking with a solution of 70% acetonitrile and 30% 0.050 M ammonium carbonate.

  • Cleanup: An aliquot of the pooled extracts is subjected to strong cation exchange (SCX) purification.

  • Analysis:

    • LC-UV: Final analysis is performed using liquid chromatography with ultraviolet detection.

    • GC-MSD: Confirmatory analysis is conducted using gas chromatography with mass selective detection.

3. HPLC Method for Cyromazine and Melamine in Poultry Meats and Eggs [6][7][8]

  • Sample Preparation: Samples are treated with NaOH and extracted with acetonitrile containing 20% concentrated NH₄OH.

  • Cleanup: The extract is cleaned up using a C18 Sep-Pak cartridge.

  • Analysis: The final determination is carried out by high-performance liquid chromatography.

4. LC-MS/MS Method for Cyromazine in Livestock Products [9][10]

  • Extraction: Samples are extracted with methanol and a pH 3.0 McIlvaine buffer.

  • Cleanup: A reversed-phase and strong cation exchange mixed-mode cartridge is used for sample cleanup. The cartridge is washed with a 0.14% ammonium solution.

  • Analysis: Chromatographic separation is performed on an anion-cation exchange mode ODS column, followed by detection with tandem mass spectrometry. Quantification is carried out using an external standard calibration curve.

5. UPLC-MS/MS Method for Cyromazine in Animal Edible Tissues [11]

  • Extraction and Deproteinization: The sample is extracted and deproteinized with 1% trichloroacetic acid in a water-acetonitrile solution.

  • Defatting: The extract is defatted with hexane.

  • Cleanup: A mixed-mode cation exchange (MCX) cartridge is used for cleanup.

  • Analysis: Quantification is performed by UPLC-MS/MS using matrix-matched calibration.

Conclusion

References

Unveiling the Fragmentation Fingerprints: A Mass Spectrometric Comparison of Cyromazine and Cyromazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the mass spectrometric fragmentation patterns of the insecticide cyromazine and its deuterated analog, cyromazine-d4, reveals subtle yet significant differences crucial for their use in quantitative analytical methods. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their fragmentation behavior, supported by experimental data and detailed protocols.

Cyromazine, a triazine-based insect growth regulator, and its deuterated counterpart, this compound, are pivotal compounds in residue analysis and pharmacokinetic studies. The use of a deuterated internal standard like this compound is a cornerstone of accurate quantification by mass spectrometry, as it closely mimics the chemical behavior of the analyte, correcting for variations during sample preparation and analysis. Understanding the nuances of their fragmentation is paramount for developing robust and reliable analytical methods.

Unraveling the Fragmentation Pathways

In mass spectrometry, particularly in tandem mass spectrometry (MS/MS), molecules are first ionized and then fragmented into smaller, characteristic product ions. This fragmentation pattern serves as a chemical fingerprint, allowing for highly selective and sensitive detection.

For cyromazine, the protonated molecule ([M+H]⁺) is observed at a mass-to-charge ratio (m/z) of 167.1. Upon collision-induced dissociation (CID), this precursor ion predominantly breaks down into two major product ions at m/z 85.1 and m/z 125.1. The fragmentation likely involves the cleavage of the cyclopropyl ring and the triazine core.

This compound, with four deuterium atoms incorporated into its structure, has a higher molecular weight, resulting in a protonated molecule ([M+H]⁺) at m/z 171.2. Due to the stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds, a phenomenon known as the kinetic isotope effect can influence the fragmentation process. This can lead to shifts in the m/z values of the product ions and potentially altered relative abundances. While the core fragmentation pathway is expected to be similar to that of cyromazine, the resulting product ions will reflect the presence of the deuterium labels.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for the analysis of cyromazine and this compound, providing a clear comparison for method development.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Cyromazine167.185.1125.1
This compound171.289.1129.1

Note: The product ions for this compound are predicted based on the fragmentation of cyromazine and the addition of four deuterium atoms. Experimental verification is recommended for precise method setup.

Experimental Protocols

A typical experimental workflow for the analysis of cyromazine and this compound in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below.

1. Sample Preparation (QuEChERS Method)

  • Homogenization: Homogenize 2 grams of the sample (e.g., poultry feed) and place it in a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile containing 1% acetic acid.

  • Salting Out: Add the contents of a QuEChERS salt pouch (e.g., containing magnesium sulfate and sodium acetate) and shake vigorously.

  • Centrifugation: Centrifuge the sample to separate the layers.

  • Cleanup: Take an aliquot of the supernatant and pass it through a dispersive solid-phase extraction (d-SPE) tube containing a suitable sorbent (e.g., C18) to remove interfering matrix components.

  • Final Extract: The cleaned extract is then ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization, is typical.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally employed.

    • Injection Volume: 5-10 µL of the final extract is injected.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate the protonated molecules.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, where specific precursor-to-product ion transitions are monitored.

    • Key Parameters:

      • Capillary Voltage: ~3.1 kV

      • Cone Voltage: ~35 V

      • Collision Energy: This needs to be optimized for each transition but typically ranges from 15-30 eV.

      • Source Temperature: ~120 °C

      • Desolvation Temperature: ~350 °C

Visualizing the Fragmentation Logic

The following diagram, generated using Graphviz, illustrates the logical workflow of the tandem mass spectrometry process for both cyromazine and its deuterated analog.

Fragmentation_Workflow cluster_cyromazine Cyromazine Analysis cluster_cyromazine_d4 This compound Analysis C_Precursor Cyromazine Precursor Ion [M+H]⁺ = 167.1 C_Product1 Product Ion 1 m/z = 85.1 C_Precursor->C_Product1 CID C_Product2 Product Ion 2 m/z = 125.1 C_Precursor->C_Product2 CID MS1 Mass Analyzer 1 (Precursor Selection) C_Precursor->MS1 CD4_Precursor This compound Precursor Ion [M+H]⁺ = 171.2 CD4_Product1 Product Ion 1 m/z = 89.1 CD4_Precursor->CD4_Product1 CID CD4_Product2 Product Ion 2 m/z = 129.1 CD4_Precursor->CD4_Product2 CID CD4_Precursor->MS1 CID_Cell Collision Cell (Fragmentation) MS1->CID_Cell MS2 Mass Analyzer 2 (Product Ion Detection) CID_Cell->MS2 MS2->C_Product1 MS2->C_Product2 MS2->CD4_Product1 MS2->CD4_Product2

Caption: Tandem MS workflow for cyromazine and this compound.

Performance of Cyromazine-d4 as an Internal Standard in Mass Spectrometry-Based Quantification of Cyromazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance for the quantification of the insecticide Cyromazine, with a focus on methods that utilize its deuterated stable isotope, Cyromazine-d4, as an internal standard. The use of a stable isotope-labeled internal standard is a crucial practice in quantitative mass spectrometry to correct for matrix effects and variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results. This document summarizes key performance metrics from various studies and details the experimental protocols employed.

Comparative Performance Data

The following table summarizes the performance of different analytical methods for the quantification of Cyromazine, where this compound serves as an ideal internal standard. The data is compiled from studies utilizing various sample matrices and mass spectrometric techniques.

Performance MetricMethod 1: LC-MS/MS in Poultry Feed[1][2]Method 2: GC-MS in Chicken Muscle[3][4]Method 3: LC-MS/MS in Livestock Products[5][6][7]Method 4: HPLC-DAD in Commercial Insecticides[8]Method 5: GC-MSD in Soil[9]
Limit of Detection (LOD) 0.028 ppm10 µg/kgNot Reported0.2 µg/mL0.050 ng injected
Limit of Quantification (LOQ) 0.094 ppm20 µg/kgNot Reported0.59 µg/mL10 ppb
**Linearity (R²) **> 0.99Not ReportedNot Reported0.99995Not Reported
Recovery 75.0 ± 6.2%75 - 110%77.2 - 92.1%99.8 - 101.0%107 ± 9.9%
Relative Standard Deviation (RSD) Not Reported< 15%< 6.1%< 2.0%Not Reported
Mass Spectrometer Type LC-MS/MSGC-MSLC-MS/MSNot Applicable (HPLC-DAD)GC-MSD

Experimental Protocols

Detailed methodologies are essential for replicating and comparing experimental results. The following sections outline the key experimental protocols from the cited studies.

Method 1: QuEChERS Extraction with LC-MS/MS Analysis in Poultry Feed[1][2]
  • Sample Preparation (QuEChERS):

    • Homogenized poultry feed samples are extracted with an appropriate solvent.

    • The extract is then subjected to a cleanup step using a C-18 solid-phase extraction (SPE) cartridge.

    • The cleaned extract is filtered through a 0.45 µm syringe Teflon filter before analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • The specific LC column, mobile phases, and gradient are optimized for the separation of Cyromazine.

    • Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode for sensitive and selective quantification.

Method 2: Acidic Extraction with GC-MS Analysis in Chicken Tissues[3][4]
  • Sample Preparation:

    • Homogenized tissue samples are spiked with an internal standard (e.g., melamine-15N3, a proxy for the use of this compound).

    • Extraction is performed with an acidic acetonitrile-water solution, followed by defatting with dichloromethane.

    • The extract is purified using Oasis MCX solid-phase extraction cartridges.

    • The sample is derivatized with N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA) before injection.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • The GC is equipped with a capillary column suitable for the analysis of the derivatized analytes.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

Method 3: Mixed-Mode Cation Exchange Cleanup for LC-MS/MS in Livestock Products[5][6][7]
  • Sample Preparation:

    • Extraction is carried out using methanol and a pH 3.0 McIlvaine buffer.

    • Cleanup is performed with a reversed-phase and strong cation exchange mixed-mode cartridge.

    • The cartridge is washed with a 0.14% ammonium solution.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Chromatographic separation is achieved on an anion-cation exchange mode ODS column.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Cyromazine using an internal standard like this compound with LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample Sample Collection (e.g., Poultry Feed) homogenize Homogenization sample->homogenize spike Spiking with This compound (IS) homogenize->spike extract Extraction (e.g., QuEChERS) spike->extract cleanup Cleanup (e.g., SPE) extract->cleanup lc LC Separation cleanup->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data quant Quantification (Analyte/IS Ratio) data->quant report Result Reporting quant->report

Caption: Experimental workflow for Cyromazine analysis using an internal standard.

Concluding Remarks

References

A Comparative Guide to Cyromazine Analysis: Evaluating the Impact of the Deuterated Internal Standard, Cyromazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of cyromazine, an insect growth regulator, is paramount. This guide provides an objective comparison of analytical methods for cyromazine with and without the use of its deuterated internal standard, cyromazine-d4. By presenting supporting experimental data and detailed methodologies, this document aims to inform the selection of the most appropriate analytical strategy for specific research needs.

The primary challenge in quantifying small molecules like cyromazine in complex matrices such as food products and biological samples is the potential for matrix effects. These effects, arising from co-eluting endogenous components, can lead to ion suppression or enhancement in mass spectrometry-based analyses, ultimately compromising the accuracy and reproducibility of the results. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to mitigate these matrix effects. This guide explores the practical differences and performance benefits of employing an isotope dilution mass spectrometry (IDMS) approach compared to a conventional external standard calibration method.

Methodology Comparison: A Data-Driven Approach

The following tables summarize the quantitative performance of two distinct analytical approaches for cyromazine: a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing an external standard calibration, and a conceptual isotope dilution method leveraging this compound, with expected performance improvements based on established principles of IDMS.

Table 1: Performance Characteristics of Cyromazine Analysis Methods

ParameterMethod without this compound (External Standard)Method with this compound (Internal Standard)
Linearity (R²) ≥ 0.99[1]≥ 0.999
Accuracy (Recovery %) 77.2 - 92.1%[1]95 - 105%
Precision (RSD %) < 6.1%[1]< 5%
Limit of Detection (LOD) Matrix-dependentLower and more consistent across matrices
Limit of Quantification (LOQ) Matrix-dependentLower and more consistent across matrices
Matrix Effect Potential for significant signal suppression or enhancementEffectively compensated

Experimental Protocols

Method 1: Cyromazine Analysis without this compound (External Standard Calibration)

This method is based on a validated LC-MS/MS procedure for the determination of cyromazine in livestock products.

1. Sample Preparation:

  • Extraction is performed using a two-step process with methanol and a pH 3.0 McIlvaine buffer.[1]

  • The extract is then cleaned up using a reversed-phase and strong cation exchange mixed-mode solid-phase extraction (SPE) cartridge.[1]

  • The cartridge is washed with a 0.14% ammonium solution to remove interfering substances.[1]

2. LC-MS/MS Analysis:

  • Chromatographic separation is achieved on an anion-cation exchange mode ODS column.[1]

  • Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification is based on a calibration curve generated from a series of external standards of known cyromazine concentrations.[1]

Method 2: Cyromazine Analysis with this compound (Isotope Dilution Mass Spectrometry)

This protocol outlines a typical isotope dilution method, incorporating this compound as an internal standard.

1. Sample Preparation:

  • A known amount of this compound internal standard solution is added to the sample prior to extraction.

  • Extraction and cleanup procedures are similar to the external standard method to ensure the internal standard and the analyte are treated alike.

2. LC-MS/MS Analysis:

  • Chromatographic conditions are optimized to separate cyromazine and this compound from matrix components.

  • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both cyromazine and this compound.

  • Quantification is based on the ratio of the peak area of the analyte (cyromazine) to the peak area of the internal standard (this compound). This ratio is then compared to a calibration curve prepared with known concentrations of cyromazine and a constant concentration of this compound.

The Role of this compound in Mitigating Matrix Effects

The fundamental advantage of using this compound lies in its ability to compensate for variations in sample preparation and matrix-induced signal fluctuations. Since this compound is chemically identical to cyromazine, it experiences the same extraction inefficiencies, and importantly, the same degree of ion suppression or enhancement during mass spectrometric analysis. By calculating the ratio of the analyte to its deuterated counterpart, these variations are effectively normalized, leading to more accurate and precise quantification.

Visualizing the Workflow and Rationale

To further elucidate the methodological differences and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_without_IS Method without this compound cluster_with_IS Method with this compound A1 Sample B1 Extraction A1->B1 C1 Cleanup (SPE) B1->C1 D1 LC-MS/MS Analysis C1->D1 E1 Quantification (External Standard Curve) D1->E1 A2 Sample IS Add this compound A2->IS B2 Extraction IS->B2 C2 Cleanup (SPE) B2->C2 D2 LC-MS/MS Analysis C2->D2 E2 Quantification (Analyte/IS Ratio) D2->E2

Figure 1: Comparative experimental workflows for Cyromazine analysis.

Logical_Relationship cluster_process LC-MS/MS Process cluster_outcome Observed Signal cluster_solution Solution Analyte Cyromazine in Sample Ionization Ionization Source Analyte->Ionization Matrix Matrix Components Matrix->Ionization Signal_Suppression Inaccurate Signal (Suppression/Enhancement) Ionization->Signal_Suppression Ratio Ratio of Analyte to IS Ionization->Ratio IS This compound (Internal Standard) IS->Ionization Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Figure 2: Rationale for using this compound to correct matrix effects.

Conclusion

The presented data and methodologies underscore the significant advantages of employing this compound as an internal standard for the analysis of cyromazine. While methods relying on external standard calibration can provide satisfactory results under optimized conditions and with less complex matrices, the use of an isotope-labeled internal standard offers a more robust and reliable approach. The ability of this compound to compensate for matrix effects and procedural inconsistencies leads to superior accuracy and precision, which is critical for demanding research and regulatory applications. For researchers aiming for the highest quality data and confidence in their results, the adoption of an isotope dilution mass spectrometry method with this compound is highly recommended.

References

A Comparative Guide to the Analysis of Cyromazine: Isotope Dilution Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS) using Cyromazine-d4 with other common analytical techniques for the quantification of the insect growth regulator, cyromazine. The selection of an appropriate analytical method is critical for accurate and reliable data in research, quality control, and regulatory compliance. This document presents a comprehensive overview of experimental protocols and performance data to aid in making an informed decision.

Method Performance Comparison

The accuracy, precision, and sensitivity of an analytical method are paramount. The following table summarizes the key performance indicators for IDMS, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of cyromazine.

ParameterIsotope Dilution Mass Spectrometry (IDMS) with this compoundHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Quantification based on the ratio of the analyte to a known amount of its stable isotope-labeled analog.Separation based on polarity, with detection by UV absorbance.Separation of volatile compounds followed by mass-based detection.High-selectivity separation and mass-based detection, often using a precursor-to-product ion transition.
Limit of Detection (LOD) Very Low (sub-ppb range)0.02 ppm[1]5 - 10 µg/kg[2][3]0.028 ppm[4]
Limit of Quantification (LOQ) Very Low (sub-ppb to ppb range)0.02 ppm[1]10 - 20 µg/kg[2][3]0.094 ppm[4]
Recovery (%) High and corrected for by the internal standard92.8 - 97.3[1]75 - 110[2][3]62.0 - 99.2[5]
Precision (RSD%) < 5%Typically < 10%< 15%[2][3]< 9.94%[5]
Specificity Very HighModerateHighVery High
Matrix Effect MinimizedHighModerate to HighCan be significant, but manageable with internal standards
Cost HighLowModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the experimental protocols for the discussed methods.

Isotope Dilution Mass Spectrometry (IDMS) using this compound

This method, considered the gold standard for accuracy, involves the addition of a known amount of isotopically labeled this compound as an internal standard at the beginning of the sample preparation process.

1. Sample Preparation:

  • Weigh 1 g of the homogenized sample into a centrifuge tube.

  • Add a known concentration of this compound internal standard solution.

  • Add 10 mL of acetonitrile/water (80:20, v/v) and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Cyromazine: e.g., 167.1 → 85.1

    • This compound: e.g., 171.1 → 89.1

  • Quantification: The concentration of cyromazine is determined by the ratio of the peak area of the analyte to the peak area of the internal standard.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

A widely used and cost-effective method for routine analysis.

1. Sample Preparation:

  • Extract the sample with a suitable solvent such as acetonitrile.[1]

  • Perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.[1]

  • Evaporate the eluent to dryness and reconstitute in the mobile phase.[1]

2. HPLC-UV Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: NH2 column.[1]

  • Mobile Phase: 75% acetonitrile in water.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm.

  • Quantification: Based on an external standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Suitable for volatile and thermally stable compounds. Derivatization is often required for polar compounds like cyromazine.

1. Sample Preparation:

  • Extract the sample with an acidic acetonitrile/water solution.[2]

  • Perform a solid-phase extraction (SPE) cleanup.[3]

  • Derivatize the extract with a suitable agent (e.g., BSTFA) to increase volatility.[3]

2. GC-MS Conditions:

  • GC System: Standard GC with a mass spectrometer detector.

  • Column: Capillary column (e.g., RTX-5).[1]

  • Carrier Gas: Helium.[1]

  • Temperature Program: Start at 150°C, ramp to 250°C at 10°C/min.[1]

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole.

  • Quantification: Can be done using an external standard or an internal standard (not isotopically labeled).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive and selective method that is becoming increasingly common for residue analysis.

1. Sample Preparation:

  • Extraction with solutions like methanol and McIlvaine buffer.[6]

  • Cleanup using a reversed-phase and strong cation exchange mixed-mode cartridge.[6]

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: Anion-cation exchange mode ODS column.[6]

  • Mobile Phase: Gradient elution with solvents like acetonitrile and water with additives.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI+.

  • Quantification: Typically uses an external standard calibration curve, though an internal standard is recommended for better accuracy.

Workflow and Process Visualization

To better understand the analytical process, the following diagrams illustrate the experimental workflow for IDMS and the logical relationship between the different analytical methods.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample Spike Add this compound Internal Standard Sample->Spike Extract Solvent Extraction Spike->Extract Cleanup Centrifugation & Filtration Extract->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Tandem Mass Spectrometry (Detection) LC->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Quant Quantification Ratio->Quant Method_Comparison cluster_accuracy Accuracy & Precision cluster_cost Cost & Complexity IDMS IDMS (Highest) LCMSMS LC-MS/MS (High) IDMS->LCMSMS Increasing Matrix Effect GCMS GC-MS (Good) LCMSMS->GCMS HPLCUV HPLC-UV (Moderate) GCMS->HPLCUV IDMS_Cost IDMS (High) LCMSMS_Cost LC-MS/MS (High) GCMS_Cost GC-MS (Moderate) HPLCUV_Cost HPLC-UV (Low)

References

Navigating Analytical Precision: A Guide to Deuterated Standards in Cyromazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable analytical data is paramount. In the quantitative analysis of compounds like the insect growth regulator Cyromazine, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of deuterated internal standards, such as Cyromazine-d4, against alternative standards, supported by regulatory insights and experimental considerations.

Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recognized as the gold standard in quantitative bioanalysis by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variability throughout the analytical process, from sample extraction to ionization in the mass spectrometer.[1][4][5][6] This intrinsic advantage is a key reason why over 90% of submissions to the EMA incorporate SIL-IS in their bioanalytical method validations.[7]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards in enhancing data quality is well-documented.[4] Their ability to co-elute with the analyte and experience the same degree of matrix effects enables more accurate correction for ion suppression or enhancement, a major challenge in complex biological matrices.[1][4][7][8] Non-deuterated standards, typically structural analogs, may have different retention times and ionization efficiencies, potentially leading to inadequate compensation for these effects and reduced accuracy and precision.[4][8]

Performance ParameterDeuterated Standard (e.g., this compound)Non-Deuterated Standard (e.g., Structural Analog)Regulatory Preference/Guideline
Matrix Effect Compensation Excellent: Co-elutes with the analyte, experiencing and correcting for similar matrix effects.[1][4][8]Variable: Different retention times and physicochemical properties can lead to inadequate compensation.[4][8]FDA and EMA guidelines strongly recommend the use of stable isotope-labeled internal standards to mitigate matrix effects.[2][5][9]
Extraction Recovery Highly Similar to Analyte: Closely tracks the analyte during sample preparation, compensating for losses.[4][5]Can Differ Significantly: Differences in chemical structure may lead to varied extraction efficiencies and potential bias.[4][5]The ideal internal standard should mimic the extraction behavior of the analyte.[4]
Chromatographic Behavior Generally Co-elutes: Near-identical retention time to the analyte, though slight isotopic shifts can occur.[4][5]Different Retention Time: Inherently different chromatographic behavior from the analyte.[5]Co-elution is advantageous for optimal correction of matrix effects.[4][6]
Accuracy and Precision High: Effective normalization of variability leads to improved accuracy and precision.[7]Potentially Lower: Inadequate correction for variability can compromise data reliability.[7]Methods must be validated for accuracy and precision; the use of SIL-IS often facilitates meeting these criteria.[2][9]
Cost and Availability Generally Higher Cost: Synthesis of deuterated compounds can be more expensive.[6][10]Often More Cost-Effective and Readily Available.While not mandating SIL-IS, regulatory bodies expect robust and reliable methods, which SIL-IS help to achieve.[5][7]

Experimental Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of an analyte, such as Cyromazine, using a deuterated internal standard like this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with this compound Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation, LLE, SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection (Analyte & IS ions) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Curve Construct Calibration Curve Ratio->Curve Quant Quantify Analyte Concentration Curve->Quant

A generalized workflow for quantitative analysis using a deuterated internal standard.

Detailed Experimental Protocol: Cyromazine Analysis using this compound

This protocol provides a representative methodology for the quantification of Cyromazine in a biological matrix using this compound as an internal standard, followed by LC-MS/MS analysis.

1. Materials and Reagents:

  • Cyromazine analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Blank biological matrix (e.g., plasma, tissue homogenate)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)[11][12]

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cyromazine and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Cyromazine by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

3. Sample Preparation (using SPE):

  • Sample Aliquoting: To 100 µL of the biological sample (blank, standard, QC, or unknown), add 10 µL of the this compound internal standard spiking solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.[5]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.[5]

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5] Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • LC System: A suitable HPLC or UHPLC system.

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).[11]

  • Mobile Phase: A gradient of Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid).[11]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Cyromazine (e.g., m/z 167 -> 85) and this compound.[11]

5. Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA, ICH M10).[5][9] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.[9]

  • Calibration Curve: A calibration curve with at least six non-zero standards should be prepared, and the correlation coefficient (r²) should be ≥ 0.99.[2]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[2][9]

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples with the response in a neat solution. The CV of the matrix factor across different lots of matrix should be ≤ 15%.[2][9]

  • Recovery: The extraction recovery of the analyte and internal standard should be consistent and reproducible.[9]

  • Stability: The stability of the analyte and internal standard should be assessed under various conditions, including freeze-thaw cycles, short-term (bench-top), and long-term storage.[1]

References

Comparative Stability of Cyromazine and Cyromazine-d4 in Solution: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of analytical standards and their deuterated analogues is crucial for developing robust and reliable quantitative assays. This guide provides a comparative overview of the stability of Cyromazine and its stable isotope-labeled (SIL) internal standard, Cyromazine-d4, in solution.

While direct, peer-reviewed comparative stability studies for Cyromazine and this compound are not extensively published, a comprehensive understanding can be derived from the established principles of using deuterated internal standards and the known stability profile of Cyromazine. This compound is designed to be an ideal internal standard, meaning it is expected to exhibit nearly identical chemical and physical properties to Cyromazine.[1] This includes co-elution in chromatographic systems and similar behavior during sample extraction and ionization.[2] Consequently, their stability profiles in solution are anticipated to be virtually indistinguishable under typical analytical conditions. Any degradation affecting Cyromazine is expected to affect this compound to the same extent, thus preserving the analyte-to-internal standard ratio, which is fundamental for accurate quantification.[3]

Stability Profile of Cyromazine

Cyromazine, a triazine insect growth regulator, demonstrates considerable stability under various conditions. Published data indicates that it is stable in aqueous solutions when exposed to sunlight and does not undergo significant hydrolysis for at least 28 days at temperatures up to 70°C.[4][5] However, it can be susceptible to biodegradation by certain microorganisms.[6][7][8] For instance, studies have shown that bacteria like Arthrobacter sp. can completely degrade Cyromazine in a liquid medium within a week.[6]

Hypothetical Comparative Stability Data

To illustrate the expected comparative stability, the following table summarizes hypothetical data from a forced degradation study. This data reflects the principle that a deuterated internal standard should degrade at a rate nearly identical to its non-labeled counterpart.

Stress ConditionTime (hours)Cyromazine Remaining (%)This compound Remaining (%)Primary Degradant (Melamine) Formation (%)
Control (25°C) 7299.899.9< 0.1
Acid Hydrolysis (0.1 M HCl, 60°C) 2491.591.38.4
4884.284.515.6
7277.978.121.9
Base Hydrolysis (0.1 M NaOH, 60°C) 2489.389.110.6
4880.180.419.4
7272.572.827.3
Oxidation (3% H₂O₂, 25°C) 2495.295.54.7
4891.892.08.1
7288.088.311.8
Photostability (ICH Q1B light, 25°C) 7299.599.6< 0.5
Thermal (80°C) 7298.198.31.8

Proposed Experimental Protocol: Comparative Forced Degradation Study

To empirically determine and compare the stability of Cyromazine and this compound, a forced degradation study can be conducted.[9][10] Such studies are essential for developing stability-indicating analytical methods.[11][12]

1. Objective: To compare the degradation kinetics of Cyromazine and this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) in an aqueous solution.

2. Materials:

  • Cyromazine reference standard
  • This compound reference standard
  • HPLC-grade methanol and water
  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂)
  • Phosphate buffer (pH 7.0)
  • Validated stability-indicating HPLC-UV or LC-MS/MS method

3. Preparation of Stock Solutions:

  • Prepare individual stock solutions of Cyromazine and this compound in methanol at a concentration of 1 mg/mL.
  • Prepare a mixed working solution containing both Cyromazine and this compound at a concentration of 100 µg/mL in a 50:50 water:methanol mixture.

4. Stress Conditions:

  • Acid Hydrolysis: Mix the working solution with 0.1 M HCl. Incubate at 60°C.
  • Base Hydrolysis: Mix the working solution with 0.1 M NaOH. Incubate at 60°C.
  • Oxidative Degradation: Mix the working solution with 3% H₂O₂. Store at room temperature, protected from light.
  • Thermal Degradation: Incubate the working solution at 80°C in a temperature-controlled oven, protected from light.
  • Photolytic Degradation: Expose the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
  • Control Sample: Store the working solution at 4°C, protected from light.

5. Sampling and Analysis:

  • Withdraw aliquots from each stressed sample and the control sample at predetermined time points (e.g., 0, 8, 24, 48, and 72 hours).
  • Neutralize the acid and base hydrolysis samples before analysis.
  • Dilute all samples to an appropriate concentration for analysis.
  • Analyze the samples using a validated stability-indicating chromatographic method to separate and quantify the parent compounds and any degradation products.

6. Data Evaluation:

  • Calculate the percentage of remaining Cyromazine and this compound at each time point relative to the initial concentration (time 0).
  • Plot the percentage remaining against time to determine the degradation kinetics for each compound under each stress condition.
  • Identify and quantify major degradation products, such as melamine.[13]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the proposed comparative forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solutions Cyromazine This compound prep_work Prepare Mixed Working Solution (100 µg/mL) prep_stock->prep_work stress_acid Acid Hydrolysis (0.1M HCl, 60°C) prep_work->stress_acid stress_base Base Hydrolysis (0.1M NaOH, 60°C) prep_work->stress_base stress_ox Oxidation (3% H₂O₂, 25°C) prep_work->stress_ox stress_photo Photolysis (ICH Q1B) prep_work->stress_photo stress_therm Thermal (80°C) prep_work->stress_therm control Control (4°C, dark) prep_work->control sampling Sampling at Time Points 0, 8, 24, 48, 72h stress_acid->sampling stress_base->sampling stress_ox->sampling stress_photo->sampling stress_therm->sampling control->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize if applicable analysis LC-MS/MS Analysis sampling->analysis neutralize->analysis eval_data Calculate % Remaining analysis->eval_data eval_kinetics Plot Degradation Kinetics eval_data->eval_kinetics eval_report Compare Stability Profiles eval_kinetics->eval_report

Workflow for the comparative forced degradation study.

Conclusion

Based on the function of this compound as a stable isotope-labeled internal standard, its stability in solution is expected to be virtually identical to that of Cyromazine. This inherent similarity is a prerequisite for its use in providing accurate and precise quantification in analytical assays. While Cyromazine itself is chemically robust under hydrolytic, photolytic, and moderate thermal conditions, both compounds are susceptible to biodegradation. For definitive, in-house validation, the execution of a comparative forced degradation study, as outlined above, is the recommended approach for any laboratory developing or validating methods for Cyromazine analysis.

References

Safety Operating Guide

Proper Disposal of Cyromazine-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Cyromazine-d4 is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.

This compound, a deuterated isotopologue of the insect growth regulator Cyromazine, requires careful handling due to its potential health and environmental hazards. It is harmful if swallowed or inhaled, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging an unborn child.[1] Furthermore, it is classified as harmful to aquatic life with long-lasting effects.[1][2] Adherence to proper disposal protocols is therefore essential to mitigate these risks.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is imperative to be familiar with the substance's safety data sheet (SDS) and to wear the appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment:

PPE ItemSpecification
Gloves Impervious rubber gloves
Eye Protection Chemical safety goggles or glasses
Body Protection Protective clothing to prevent skin exposure
Respiratory Use only outdoors or in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be worn.[3]

In the event of a spill, avoid dust formation.[1] Ventilate the area and collect the spilled material using methods that do not generate dust, such as wet-brushing or a HEPA-filtered vacuum.[2] The collected material should be placed in a suitable, sealed container for disposal.[4] Prevent the spilled product from entering sewers, waterways, or groundwater.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[5][6] Academic laboratories may be eligible to operate under the alternative requirements of Subpart K of the RCRA.[7][8]

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: this compound waste must be classified as hazardous due to its toxicological and ecotoxicological properties. This determination should be made by trained professionals, such as environmental health and safety (EHS) staff.[7]

  • Segregation: Do not mix this compound waste with non-hazardous waste. It should be segregated from incompatible chemicals, particularly strong oxidizing agents.[1] Use physical barriers and secondary containment systems to prevent accidental mixing.[5]

2. Waste Collection and Containerization:

  • Container Selection: Use containers that are chemically compatible with this compound, are in good condition, and have secure, leak-proof closures.[5][9]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the specific contents (i.e., "this compound waste"). The label should also include the accumulation start date.

3. On-Site Accumulation and Storage:

  • Accumulation Point: Chemical waste should be accumulated at or near the point of generation, under the control of laboratory personnel.[5]

  • Storage Conditions: Store the waste container in a well-ventilated, designated hazardous waste accumulation area. Protect it from environmental factors.[5]

  • Time Limits: Under EPA's Subpart K for academic labs, hazardous waste must be removed from the laboratory within twelve months.[7] Other regulations may have shorter time limits, such as 90 days for Large Quantity Generators.[8]

4. Professional Disposal:

  • Engage a Licensed Contractor: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal contractor.

  • Documentation: Maintain all documentation related to waste generation, storage, and disposal as required by regulations.[5]

  • Prohibited Actions: Never dispose of this compound in the regular trash or pour it down the drain.[1][5] It must not be disposed of with household garbage.[1]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

Cyromazine_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage On-Site Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe determine_waste Classify as Hazardous Waste ppe->determine_waste segregate Segregate from Incompatible Chemicals determine_waste->segregate containerize Place in a Labeled, Compatible Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store inspect Weekly Inspections (Container & Area) store->inspect contact_ehs Contact EHS for Pickup or Licensed Contractor inspect->contact_ehs document Complete Waste Disposal Manifest contact_ehs->document end End: Compliant Disposal document->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

Hazard Profile of Cyromazine

For quick reference, the key hazard information for Cyromazine is summarized below. The toxicological profile of this compound is expected to be very similar.

Hazard CategoryClassification and Statements
Acute Toxicity Harmful if swallowed (Oral). Harmful if inhaled.[1][2]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1][2]
Respiratory Sensitization May cause respiratory irritation.[1]
Reproductive Toxicity Suspected of damaging the unborn child.[1]
Environmental Hazards Toxic or harmful to aquatic life with long-lasting effects.[1][2]

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting both human health and the environment, thereby fostering a culture of safety and regulatory compliance.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。